Dihydromaniwamycin E
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H22N2O2 |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
hexyl-[(2R,3S)-3-hydroxybutan-2-yl]imino-oxidoazanium |
InChI |
InChI=1S/C10H22N2O2/c1-4-5-6-7-8-12(14)11-9(2)10(3)13/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1 |
InChI Key |
ILVAJHHYMSZKBW-ZJUUUORDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Dihydromaniwamycin E: Structure, Properties, and Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydromaniwamycin E is a novel azoxy-containing natural product with significant antiviral properties. Isolated from the thermotolerant actinomycete Streptomyces sp. JA74, this metabolite is produced under heat-shock conditions, presenting a unique avenue for the discovery of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, isolation protocols, and the antiviral activity of this compound against notable viral pathogens.
Chemical Structure and Properties
This compound is a new derivative of the maniwamycin family, characterized by a distinctive azoxy functional group.[1][2] Its molecular formula has been established as C₁₀H₂₂N₂O₂.[3] The elucidation of its planar structure was achieved through extensive NMR and mass spectrometry analyses, while its absolute configuration was definitively determined via the total synthesis of its four possible stereoisomers.[1]
Image 1: Chemical Structure of this compound
Spectroscopic and Physicochemical Data
The structural characterization of this compound is supported by a range of spectroscopic and physicochemical data. High-resolution mass spectrometry confirmed its molecular formula. Detailed ¹H and ¹³C NMR spectroscopic data provide the chemical shifts and coupling constants necessary for its structural assignment.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 3.73 | m | |
| 3 | 4.41 | m | |
| 4 | 1.63 | m | |
| 5 | 1.34 | m | |
| 6 | 1.31 | m | |
| 7 | 0.90 | t | 7.4 |
| 1' | 3.52 | t | 6.8 |
| 2' | 1.70 | m | |
| 3' | 1.41 | m | |
| 4' | 0.94 | t | 7.4 |
| 3-OH | 2.51 | d | 4.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 2 | 68.9 |
| 3 | 75.8 |
| 4 | 33.5 |
| 5 | 27.8 |
| 6 | 22.6 |
| 7 | 14.0 |
| 1' | 61.2 |
| 2' | 29.5 |
| 3' | 20.2 |
| 4' | 13.8 |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₂N₂O₂ |
| Molecular Weight | 202.30 |
| Appearance | Colorless oil |
| HR-ESI-QTOF MS | m/z 203.1754 [M+H]⁺ (Calcd. for C₁₀H₂₃N₂O₂: 203.1754) |
Experimental Protocols
Fermentation and Isolation of this compound
This compound is produced by Streptomyces sp. JA74 under specific culture conditions. The following protocol outlines the general steps for its fermentation and isolation.
-
Fermentation: Streptomyces sp. JA74 is cultured in a suitable production medium. The key condition for the biosynthesis of this compound is incubation at an elevated temperature of 45°C, which induces a heat-shock response in the bacterium.[1]
-
Extraction: The culture broth is harvested and subjected to solvent extraction, typically using ethyl acetate, to partition the organic metabolites. The organic extract is then concentrated to yield a crude mixture.
-
Purification: The crude extract is subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography followed by preparative high-performance liquid chromatography (HPLC), to isolate pure this compound.
Antiviral Activity Assays
The antiviral efficacy of this compound has been demonstrated against influenza A virus (H1N1) and SARS-CoV-2. The following are generalized protocols for assessing antiviral activity.
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in multi-well plates and grown to confluency.
-
Virus Infection: The cells are infected with a known titer of influenza A (H1N1) virus in the presence of varying concentrations of this compound.
-
Overlay and Incubation: After a short adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing the test compound. The plates are incubated to allow for plaque formation.
-
Plaque Visualization and Quantification: Plaques are visualized by staining with a suitable dye (e.g., crystal violet), and the number of plaques is counted. The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
-
Cell Culture: Human embryonic kidney 293T cells expressing human ACE2 (293T-ACE2) or VeroE6 cells are seeded in multi-well plates.
-
Virus Infection: Cells are infected with SARS-CoV-2 in the presence of different concentrations of this compound.
-
Incubation: The infected cells are incubated for a period that allows for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is determined by methods such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure viral RNA levels or by a cytopathic effect (CPE) reduction assay. The IC₅₀ value is determined as the compound concentration that inhibits viral replication by 50%.
Antiviral Activity and Biological Significance
This compound has demonstrated notable antiviral activity against two significant human pathogens.
Table 4: Antiviral Activity of this compound
| Virus | Cell Line | IC₅₀ (µM) |
| Influenza A (H1N1) | MDCK | 25.7[1] |
| SARS-CoV-2 | 293TA | 19.7[1] |
Importantly, this compound did not show cytotoxicity in the cell lines tested at its effective antiviral concentrations, indicating a favorable preliminary safety profile.[1] The antiviral activity of this compound, coupled with its unique origin as a heat-shock metabolite, underscores the potential of exploring microbial responses to environmental stress for the discovery of novel bioactive compounds.
Proposed Antiviral Drug Discovery Workflow
The discovery and initial characterization of this compound can be conceptualized in a logical workflow, highlighting key stages from microbial culture to the identification of antiviral activity.
Conclusion and Future Directions
This compound represents a promising new scaffold for the development of antiviral drugs. Its production as a heat-shock metabolite suggests that exploring microbial responses to stress could be a fruitful strategy for discovering novel natural products. Further research is warranted to elucidate the specific mechanism of action by which this compound exerts its antiviral effects against influenza and SARS-CoV-2. Structure-activity relationship (SAR) studies on synthetic analogues could also lead to the development of more potent and selective antiviral agents.
References
Dihydromaniwamycin E: A Heat-Shock Induced Antiviral Metabolite from Streptomyces sp. JA74
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydromaniwamycin E is a novel polyketide metabolite produced by the thermotolerant actinomycete, Streptomyces sp. JA74, exclusively under heat-shock conditions. This compound has garnered significant interest within the scientific community due to its potent antiviral activities against influenza A virus (H1N1) and SARS-CoV-2. This technical guide provides a comprehensive overview of this compound, including its discovery as a heat-shock metabolite, detailed experimental protocols for its production and isolation, extensive quantitative data, and insights into its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product discovery, antiviral drug development, and the study of microbial stress responses.
Introduction
The increasing prevalence of drug-resistant viral pathogens necessitates the urgent discovery of novel antiviral agents with unique mechanisms of action. Actinomycetes, particularly the genus Streptomyces, have historically been a prolific source of diverse secondary metabolites with a wide range of biological activities. Environmental stress, such as heat shock, can trigger the activation of silent biosynthetic gene clusters in these microorganisms, leading to the production of previously unobserved natural products.
This compound is a prime example of such a "heat-shock metabolite". It is synthesized by Streptomyces sp. JA74 only when the cultivation temperature is elevated to 45°C, indicating a direct link between the heat-shock response and the activation of its biosynthetic pathway. Structurally, this compound features a complex polyketide backbone with a rare azoxy moiety, which is hypothesized to be crucial for its biological activity. This guide will delve into the technical details surrounding this promising antiviral compound.
Quantitative Data
The antiviral and cytotoxic activities of this compound have been quantified against key viral pathogens and cell lines. The following tables summarize the available data.
| Table 1: Antiviral Activity of this compound | |
| Virus Strain | IC₅₀ (µM) |
| Influenza A (H1N1) | 25.7[1] |
| SARS-CoV-2 | 19.7[1] |
| Table 2: Cytotoxicity of this compound | |
| Cell Line | CC₅₀ (µM) |
| MDCK | >100 |
| VeroE6/TMPRSS2 | >100 |
Experimental Protocols
The following sections detail the methodologies for the cultivation of Streptomyces sp. JA74, and the extraction, isolation, and structural elucidation of this compound.
Cultivation of Streptomyces sp. JA74 for this compound Production
-
Microorganism : Streptomyces sp. JA74 (thermotolerant strain).
-
Culture Medium : ISP Medium 2 (Yeast Extract-Malt Extract Agar) is used for routine culture and maintenance. For production, a suitable liquid medium such as Tryptic Soy Broth or a custom fermentation medium is employed.
-
Inoculation : A seed culture is prepared by inoculating a loopful of spores or mycelia into the production medium and incubating at 30°C for 2-3 days with shaking.
-
Production Phase : The production culture is inoculated with the seed culture (typically 1-5% v/v) and incubated at 45°C for 5-7 days with vigorous shaking. A parallel control culture is maintained at 30°C to confirm the heat-shock-dependent production of this compound.
Extraction and Isolation of this compound
-
Extraction : After the incubation period, the culture broth is harvested and centrifuged to separate the mycelia from the supernatant. The supernatant is extracted with an equal volume of ethyl acetate (B1210297) twice. The mycelia are also extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.
-
Preliminary Fractionation : The crude extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate, followed by a gradient of chloroform (B151607) and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC) and HPLC.
-
Purification : Fractions containing this compound are pooled and further purified by preparative HPLC using a C18 column with a methanol-water gradient to yield the pure compound.
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) : To determine the molecular formula.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the carbon skeleton and the connectivity of protons.
-
2D NMR (COSY, HSQC, HMBC) : To establish detailed correlations and confirm the final structure.
-
Total Synthesis : The absolute stereochemistry was ultimately confirmed through the total synthesis of the molecule.
Signaling Pathways and Biosynthesis
The production of this compound is intrinsically linked to the heat-shock response of Streptomyces sp. JA74. While the specific signaling cascade remains to be fully elucidated, a general model can be proposed based on known heat-shock responses in Streptomyces.
The biosynthesis of this compound is believed to proceed through a Type I polyketide synthase (PKS) pathway, which is common for the synthesis of complex natural products in Streptomyces.
Experimental Workflow
The overall workflow for the discovery and characterization of this compound is depicted below.
Conclusion
This compound represents a compelling example of a heat-shock metabolite with significant potential as an antiviral agent. Its unique structure and mode of induction highlight the value of exploring microbial responses to environmental stress as a strategy for discovering novel bioactive compounds. Further research is warranted to fully elucidate its biosynthetic pathway, mechanism of action, and potential for therapeutic development. This guide provides a foundational resource for scientists and researchers to build upon in their exploration of this fascinating natural product.
References
Dihydromaniwamycin E: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural source, isolation, and characterization of Dihydromaniwamycin E, a novel azoxy-containing metabolite with notable antiviral properties. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, microbiology, and virology.
Natural Source and Biosynthesis
This compound is a secondary metabolite produced by the thermotolerant actinomycete, Streptomyces sp. JA74.[1][2] A key characteristic of its biosynthesis is the dependency on thermal stress. The production of this compound is specifically induced when the bacterium is cultivated at an elevated temperature of 45 °C, classifying it as a "heat-shock metabolite".[1][2] This targeted induction suggests a potential role for this compound in the bacterium's response to environmental stressors. At this higher temperature, the production of a related analogue, maniwamycin E, is also enhanced.[1][2]
Isolation and Purification of this compound
The isolation of this compound from the culture of Streptomyces sp. JA74 involves a multi-step process encompassing extraction and chromatographic separation. The general workflow for the isolation and purification is outlined below.
Experimental Protocol: Isolation and Purification
The following protocol is a detailed methodology for the isolation of this compound from the culture of Streptomyces sp. JA74.
-
Cultivation: Streptomyces sp. JA74 is cultured in a suitable production medium at 45 °C to induce the biosynthesis of this compound.
-
Extraction: The culture broth is harvested and subjected to solvent extraction, typically using an organic solvent such as ethyl acetate (B1210297), to partition the secondary metabolites from the aqueous phase. The organic layers are then combined and concentrated under reduced pressure to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to column chromatography for initial fractionation. While the specific adsorbent was not detailed in the primary literature, silica gel is a common choice for such separations. A stepwise gradient of increasing solvent polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient) is employed to elute fractions with varying polarities.
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compound.
-
Preparative HPLC: Fractions enriched with this compound are pooled, concentrated, and further purified using preparative HPLC. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a water-acetonitrile or water-methanol gradient) is typically used to achieve high purity.
-
Compound Characterization: The purified this compound is characterized using spectroscopic methods to confirm its identity and purity.
Structural Elucidation and Physicochemical Properties
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][3]
Table 1: Spectroscopic Data for this compound
| Technique | Observation |
| HR-ESITOFMS | m/z 225.1579 [M+Na]⁺, suggesting a molecular formula of C₁₀H₂₁N₂O₂.[3] |
| IR (neat) | νₘₐₓ 3410 cm⁻¹ (presence of a hydroxy group).[3] |
| ¹H NMR (CD₃OD) | Signals corresponding to two sp³ methines (one oxygenated/nitrated), five sp³ methylenes, and three methyl groups.[3] |
| ¹³C NMR (CD₃OD) | Signals for 10 carbons, including two sp³ methines at δc 69.6 and 70.3.[3] |
The absolute structure of this compound was confirmed through the total synthesis of its four possible stereoisomers.[1]
Biological Activity: Antiviral Properties
This compound has demonstrated notable antiviral activity against both influenza and SARS-CoV-2 viruses.[1][4] This biological activity presents an interesting avenue for further investigation into its mechanism of action and potential as a therapeutic agent.
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | IC₅₀ (µM) |
| Influenza (H1N1) | MDCK | 25.7[1] |
| SARS-CoV-2 | 293TA | 19.7[1] |
| SARS-CoV-2 | VeroE6T | Not explicitly stated, but activity was observed.[1] |
Importantly, this compound did not exhibit cytotoxicity in these cell lines at its effective antiviral concentrations.[1] The discovery of antiviral activity in an azoxy-containing natural product is significant, as this structural class has not been widely explored for such therapeutic applications.[3] This suggests that this compound and its analogues could serve as a novel scaffold for the development of new antiviral drugs.[3]
As no specific signaling pathway has been elucidated for this compound's antiviral activity, a diagrammatic representation is not yet possible. Future research is warranted to uncover the molecular targets and mechanisms underlying its inhibitory effects on viral replication.
References
Dihydromaniwamycin E: A Technical Guide for Researchers
An In-depth Examination of a Novel Antiviral Agent
This technical guide provides a comprehensive overview of Dihydromaniwamycin E, a novel azoxy-containing natural product with demonstrated antiviral properties. Addressed to researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, biological activity, and the experimental methodologies crucial for its study.
Core Data Summary
This compound is a heat-shock metabolite produced by the thermotolerant actinomycete, Streptomyces sp. JA74. Its unique chemical structure and notable antiviral efficacy against significant human pathogens have positioned it as a compound of interest for further investigation.
| Property | Value | Source |
| CAS Number | 3033567-35-7 | [1][2] |
| Molecular Formula | C₁₀H₂₂N₂O₂ | [1][3] |
| Molecular Weight | 202.29 g/mol | [1] |
Antiviral Activity
This compound has demonstrated inhibitory effects against both influenza A virus (H1N1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The following table summarizes its potency in cell-based assays.
| Virus | Cell Line | Assay Type | IC₅₀ (μM) | Source |
| Influenza A (H1N1) | MDCK | Plaque Assay | 25.7 | |
| SARS-CoV-2 | 293TA | Not Specified | 19.7 | |
| SARS-CoV-2 | VeroE6T | Not Specified | >50 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments related to the isolation, characterization, and evaluation of this compound, based on the foundational research by Saito et al. (2022).
Isolation and Purification of this compound
The production of this compound is notably enhanced by cultivating Streptomyces sp. JA74 at an elevated temperature, a characteristic of "heat shock metabolites."
Cultivation and Extraction:
-
Inoculation and Growth: Streptomyces sp. JA74 is cultured in a suitable production medium.
-
Temperature Stress: The culture is incubated at 45°C to induce the production of heat-shock metabolites.
-
Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to isolate the crude secondary metabolites.
Chromatographic Purification:
-
Silica (B1680970) Gel Chromatography: The crude extract is first fractionated using silica gel column chromatography.
-
ODS Column Chromatography: Further separation is achieved on an octadecylsilyl (ODS) column.
-
Reversed-Phase HPLC: Final purification to yield pure this compound is performed using reversed-phase high-performance liquid chromatography (HPLC).
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition and molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are conducted to elucidate the connectivity and stereochemistry of the atoms within the molecule.
Total Synthesis
The absolute configuration of this compound was confirmed through the total synthesis of its four possible stereoisomers. This process involves a multi-step chemical synthesis pathway to construct the molecule from simple starting materials, allowing for the unambiguous assignment of the (2S, 3R) configuration to the natural product.
Antiviral Plaque Assay
The antiviral activity of this compound is quantified using a plaque reduction assay. This method assesses the ability of a compound to inhibit the cytopathic effect of a virus in a cell culture.
General Protocol:
-
Cell Seeding: A monolayer of susceptible host cells (e.g., MDCK for influenza, VeroE6 for SARS-CoV-2) is prepared in multi-well plates.
-
Viral Infection: The cells are infected with a known titer of the virus.
-
Compound Treatment: Following viral adsorption, the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing serial dilutions of this compound.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
-
IC₅₀ Determination: The concentration of this compound that inhibits plaque formation by 50% (IC₅₀) is calculated.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism underlying the antiviral activity of this compound has not yet been fully elucidated. However, based on the known biological activities of other azoxy-containing natural products, a potential mechanism of action can be hypothesized.
Some azoxy compounds, such as jietacins, have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor involved in the inflammatory response and is often manipulated by viruses to facilitate their replication. Inhibition of NF-κB can therefore represent a viable antiviral strategy.
Below is a hypothetical diagram illustrating the potential inhibition of the NF-κB signaling pathway by this compound.
References
Antiviral Spectrum of Dihydromaniwamycin E: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromaniwamycin E is a novel natural product identified as a "heat-shock metabolite" from the thermotolerant actinomycete, Streptomyces sp. JA74.[1][2][3][4] This compound is notably produced when the microorganism is cultivated at elevated temperatures (45 °C).[2][3][4] Structurally, it is a derivative of maniwamycin featuring an azoxy moiety.[2][3][4] Recent studies have highlighted its potential as an antiviral agent, demonstrating inhibitory activity against clinically significant viruses. This document provides a comprehensive summary of the current knowledge on the antiviral spectrum, quantitative activity, and available experimental data for this compound.
Quantitative Antiviral Activity
This compound has demonstrated inhibitory effects against Influenza A virus (H1N1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3][5][6] The antiviral activity has been quantified through the determination of the half-maximal inhibitory concentration (IC50), and the data is summarized in the table below.
| Virus | Strain | Cell Line | Assay Type | IC50 (μM) | Cytotoxicity | Reference |
| Influenza A | H1N1 | MDCK | Plaque Assay | 25.7 | Not cytotoxic at IC50 | [1][2][3][6] |
| SARS-CoV-2 | Unspecified | 293TA | Not specified | 19.7 | Not cytotoxic at IC50 | [1][2][6] |
| SARS-CoV-2 | Unspecified | VeroE6T | Not specified | Not specified | Not cytotoxic at IC50 | [2][6] |
Mechanism of Action
The precise mechanism of action by which this compound exerts its antiviral effects has not been elucidated in the currently available scientific literature. Further research is required to determine the specific viral or host cell targets and the signaling pathways involved in its inhibitory activity.
Experimental Methodologies
Detailed experimental protocols for the antiviral screening of this compound are not fully available in the public domain. However, based on the published research, the following general methodologies were employed.[1][2][3][6]
Influenza (H1N1) Virus Inhibition Assay
-
Assay Principle: A plaque assay was utilized to determine the inhibitory effect of this compound on influenza virus infection.[1] This method assesses the ability of a compound to reduce the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells were used as the host cells for the influenza virus infection.[1][2][3][6]
-
General Protocol:
-
MDCK cells are seeded in culture plates to form a confluent monolayer.
-
The cells are then infected with the H1N1 influenza virus in the presence of varying concentrations of this compound.
-
After an incubation period to allow for viral entry and replication, the cells are overlaid with a semi-solid medium to restrict the spread of progeny virus, leading to the formation of localized plaques.
-
The plaques are subsequently visualized and counted, and the IC50 value is calculated by determining the compound concentration that results in a 50% reduction in the number of plaques compared to an untreated virus control.
-
SARS-CoV-2 Inhibition Assay
-
Assay Principle: The inhibitory activity against SARS-CoV-2 was evaluated, though the specific type of assay (e.g., cytopathic effect (CPE) reduction assay, plaque reduction assay, or reporter gene assay) is not specified in the available literature.
-
Cell Lines: Human embryonic kidney 293T cells expressing ACE2 (293TA) and African green monkey kidney epithelial cells (VeroE6T) were used as host cell lines.[1][2][6]
-
General Protocol:
-
Host cells (293TA or VeroE6T) are cultured in appropriate multi-well plates.
-
Cells are treated with different concentrations of this compound and subsequently infected with SARS-CoV-2.
-
After a suitable incubation period, the viral activity is quantified. This could be through measuring the extent of virus-induced cell death (CPE), counting viral plaques, or measuring the expression of a reporter gene.
-
The IC50 value is then determined by calculating the concentration of the compound that inhibits the measured viral activity by 50%.
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the screening and evaluation of the antiviral activity of a test compound like this compound.
Caption: Generalized workflow for antiviral activity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Heat-Shock Metabolite from Thermotolerant Streptomyces sp. JA74, Exhibiting Antiviral Activity against Influenza and SARS-CoV-2 Viruses | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Dihydromaniwamycin E, a Heat-Shock Metabolite from Thermotolerant Streptomyces sp. JA74, Exhibiting Antiviral Activity against Influenza and SARS-CoVâ2 Viruses - Journal of Natural Products - Figshare [figshare.com]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Unveiling the Antiviral Potential of Dihydromaniwamycin E
A Technical Guide for Drug Discovery Professionals
Dihydromaniwamycin E, a novel maniwamycin derivative, has emerged as a promising antiviral agent with demonstrated activity against significant respiratory viruses. This technical guide provides a comprehensive overview of its preliminary biological activities, offering researchers and drug development professionals a consolidated resource for future investigation. The document details the quantitative antiviral data, outlines the experimental methodologies employed in its initial characterization, and visualizes the experimental workflow.
Quantitative Biological Activity
The initial biological evaluation of this compound has focused on its antiviral efficacy against influenza A virus (H1N1) and SARS-CoV-2. The compound exhibits inhibitory effects in the micromolar range, as summarized in the table below. Notably, this compound and its analogue, Maniwamycin E, were found to be non-cytotoxic in the cell lines used for the antiviral assays at their effective concentrations.[1]
| Compound | Virus | Cell Line | IC50 (µM) | Reference |
| This compound | Influenza A (H1N1) | MDCK | 25.7 | [1][2] |
| This compound | SARS-CoV-2 | 293TA | 19.7 | [1][2] |
| This compound | SARS-CoV-2 | VeroE6T | - | |
| Maniwamycin E | Influenza A (H1N1) | MDCK | 63.2 | |
| Maniwamycin E | SARS-CoV-2 | 293TA | 9.7 |
Experimental Protocols
The following sections provide a detailed description of the methodologies utilized to assess the antiviral activity of this compound.
1. Cell Culture and Maintenance
-
MDCK (Madin-Darby Canine Kidney) Cells: These cells are commonly used for influenza virus research. They are typically maintained in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
293TA Cells: A derivative of the HEK293 cell line, these cells are often used in virology for their high transfection efficiency. They are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained under the same incubation conditions as MDCK cells.
-
VeroE6T Cells: These cells, a subclone of Vero E6, are highly susceptible to a wide range of viruses, including SARS-CoV-2. They are typically cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C with 5% CO2.
2. Antiviral Assays
-
Plaque Reduction Assay (Influenza A H1N1):
-
MDCK cells are seeded in 6-well plates and grown to confluence.
-
The cell monolayers are washed with phosphate-buffered saline (PBS) and then infected with influenza A (H1N1) virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed again with PBS.
-
An overlay medium, typically containing agar (B569324) or methylcellulose, supplemented with various concentrations of this compound, is added to the wells.
-
The plates are incubated for 2-3 days at 37°C to allow for plaque formation.
-
Following incubation, the cells are fixed with a formaldehyde (B43269) solution and stained with crystal violet to visualize the plaques.
-
The number of plaques in the treated wells is counted and compared to the untreated control wells to determine the concentration of the compound that inhibits plaque formation by 50% (IC50).
-
-
SARS-CoV-2 Antiviral Assay (293TA and VeroE6T cells):
-
293TA or VeroE6T cells are seeded in 96-well plates and incubated overnight.
-
The cells are then treated with serial dilutions of this compound.
-
Subsequently, the cells are infected with SARS-CoV-2 at a specific MOI.
-
The plates are incubated for a designated period (e.g., 24-48 hours) at 37°C.
-
The antiviral activity is assessed by measuring the cytopathic effect (CPE) or by quantifying viral RNA levels using quantitative reverse transcription PCR (qRT-PCR).
-
For CPE-based assays, cell viability is measured using a reagent such as CellTiter-Glo.
-
The IC50 value is calculated as the concentration of the compound that reduces the CPE or viral RNA levels by 50% compared to the untreated virus-infected control.
-
Experimental Workflow and Logic
The preliminary biological evaluation of this compound followed a logical progression from initial screening to confirmation of antiviral activity. The workflow is depicted in the diagram below.
References
A Technical Guide to Dihydromaniwamycin E and Maniwamycin E: Relationship, Bioactivity, and Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of dihydromaniwamycin E and its direct analogue, maniwamycin E. Both natural products, isolated from the thermotolerant actinomycete Streptomyces sp. JA74, exhibit promising antiviral activities. A key finding is the unique temperature-dependent production of this compound, classifying it as a "heat-shock metabolite". This document outlines their chemical relationship, biological activities, and the experimental methodologies employed in their characterization.
Core Relationship: A Tale of Two Temperatures
This compound is a novel derivative of the known compound, maniwamycin E, distinguished by the presence of an azoxy moiety.[1][2] The biosynthesis of these two compounds by Streptomyces sp. JA74 is intricately linked to the cultivation temperature. This compound is exclusively produced when the microorganism is cultured at 45°C.[1][2] In contrast, the production of maniwamycin E is significantly enhanced at this higher temperature.[1][2] This temperature-dependent biosynthesis suggests a potential enzymatic or chemical conversion of maniwamycin E or a precursor into this compound under heat-shock conditions.
Chemical Structures
The structural elucidation of both compounds was accomplished through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2] The absolute configuration of this compound was further confirmed through the total synthesis of its four possible stereoisomers.[1][2] Notably, this research also led to a proposed structural revision of maniwamycins D and E, with the data for the isolated maniwamycin E aligning with its proposed structure rather than that of maniwamycin D.[1][2]
Table 1: Chemical Properties of this compound and Maniwamycin E
| Compound | Molecular Formula |
| This compound | C10H22N2O2[3] |
| Maniwamycin E | C10H20N2O2[4] |
Comparative Biological Activity
Both this compound and maniwamycin E have demonstrated significant, non-cytotoxic antiviral activities against influenza (H1N1) and SARS-CoV-2 viruses.[1][2][4] The following table summarizes their inhibitory concentrations.
Table 2: Antiviral Activity (IC50) of this compound and Maniwamycin E
| Compound | Virus | Cell Line | IC50 (µM) | Reference |
| This compound | Influenza (H1N1) | MDCK | 25.7 | [1][5] |
| Maniwamycin E | Influenza (H1N1) | MDCK | 63.2 | [1][4] |
| This compound | SARS-CoV-2 | 293TA | 19.7 | [1][5] |
| Maniwamycin E | SARS-CoV-2 | 293TA | 9.7 | [1][4] |
| This compound | SARS-CoV-2 | VeroE6T | Not specified | [1] |
| Maniwamycin E | SARS-CoV-2 | VeroE6T | Not specified | [1] |
It is noteworthy that while this compound shows greater potency against the H1N1 virus, maniwamycin E exhibits a stronger inhibitory effect on SARS-CoV-2 in 293TA cells.[1]
Experimental Protocols
Isolation and Purification
The isolation of this compound and maniwamycin E was performed on the culture extract of Streptomyces sp. JA74. The general procedure involves solvent extraction of the culture broth and mycelium, followed by chromatographic purification techniques.
General Protocol:
-
Cultivation: Streptomyces sp. JA74 is cultured in a suitable medium at 45°C to induce the production of this compound and enhance the yield of maniwamycin E.
-
Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate (B1210297) (EtOAc).[6] The mycelium can be extracted with acetone.[7]
-
Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This typically includes:
Structure Elucidation
The chemical structures of the isolated compounds were determined using a combination of modern spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical framework and connectivity of the atoms.[1][8][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compounds.[1][11]
-
Total Synthesis: In the case of this compound, total synthesis of all possible stereoisomers was performed to definitively establish its absolute stereochemistry.[1][2]
Antiviral Activity Assays
The antiviral efficacy of this compound and maniwamycin E was evaluated using cell-based assays.
-
Plaque Assay: This assay is used to determine the concentration of a compound that inhibits the formation of viral plaques by 50% (IC50).[5]
-
Cell Seeding: Host cells (e.g., MDCK for influenza, 293TA and VeroE6T for SARS-CoV-2) are seeded in well plates.[1][12]
-
Infection: The cells are infected with the virus in the presence of varying concentrations of the test compounds.
-
Incubation: The plates are incubated to allow for viral replication and plaque formation.
-
Quantification: Plaques are visualized and counted to determine the extent of viral inhibition.
-
-
Cytotoxicity Assay: To ensure that the observed antiviral activity is not due to toxicity to the host cells, cytotoxicity assays (e.g., CCK-8 assay) are performed in parallel.[12]
Visualized Pathways and Workflows
Caption: Proposed biosynthetic relationship between maniwamycin E and this compound.
Caption: Experimental workflow for the discovery and characterization of this compound.
Concluding Remarks
The discovery of this compound as a heat-shock metabolite and its relationship with maniwamycin E provides valuable insights into the regulation of secondary metabolism in Streptomyces. The potent antiviral activities of both compounds against clinically relevant viruses highlight their potential as lead structures for the development of novel antiviral agents. Further research into their biosynthetic pathway could enable the targeted engineering of Streptomyces sp. JA74 to improve the production of these promising molecules. Additionally, detailed structure-activity relationship (SAR) studies are warranted to optimize their antiviral potency and pharmacokinetic properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. Maniwamycin E | SARS-CoV | | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel antifungal antibiotics maniwamycins A and B. I. Taxonomy of the producing organism, fermentation, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The structure of manumycin. I. Characterization, structure elucidation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Maniwamycins: new quorum-sensing inhibitors against Chromobacterium violaceum CV026 were isolated from Streptomyces sp. TOHO-M025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and Structure Elucidation of Compounds from Coccinia grandis Leaves Extract [ejchem.journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological activity evaluation of dihydromyricetin derivatives against SARS-CoV-2-Omicron virus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Dihydromaniwamycin E
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the laboratory synthesis of Dihydromaniwamycin E, a novel maniwamycin derivative with notable antiviral activity. The synthesis of four stereoisomers was instrumental in determining the absolute configuration of the natural product, which was first isolated from the thermotolerant actinomycete Streptomyces sp. JA74. This document outlines the synthetic strategy, key reactions, and detailed experimental procedures, offering a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
This compound is a unique natural product featuring an azoxy moiety and has demonstrated significant inhibitory activity against influenza (H1N1) virus and SARS-CoV-2.[1] Its discovery as a "heat shock metabolite," produced by Streptomyces sp. JA74 only at elevated temperatures, adds to its scientific interest. The total synthesis of its stereoisomers was crucial for the definitive assignment of its absolute (2S, 3R) configuration.[2] This protocol details the synthetic route to access these stereoisomers, providing a foundation for further analogue synthesis and structure-activity relationship (SAR) studies.
Synthetic Strategy
The total synthesis of this compound stereoisomers commences with commercially available chiral 2,3-butanediols to establish the required stereocenters. The synthetic pathway involves the protection of one hydroxyl group, followed by the introduction of the azoxy-containing side chain via a Mitsunobu reaction, and subsequent deprotection to yield the final products. The synthesis of the four possible stereoisomers—(2S, 3R), (2R, 3S), (2R, 3R), and (2S, 3S)—allows for unambiguous stereochemical assignment by comparison with the natural product.
Experimental Protocols
I. Synthesis of (2S, 3R)-Dihydromaniwamycin E
A. Benzoylation of (2S, 3S)-2,3-butanediol
-
To a solution of (2S, 3S)-2,3-butanediol in pyridine, add benzoyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by silica (B1680970) gel column chromatography to yield the monobenzoylated product.
B. Mitsunobu Reaction
-
To a solution of the monobenzoylated diol and the requisite azoxy-containing side chain precursor in anhydrous THF, add triphenylphosphine.
-
Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture and purify by silica gel column chromatography to afford the benzoyl-protected this compound.
C. Deprotection of the Benzoyl Group
-
Dissolve the protected product in methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature for 2 hours.
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.
-
Purify the residue by preparative HPLC to obtain (2S, 3R)-Dihydromaniwamycin E.
II. Synthesis of Other Stereoisomers
The (2R, 3S), (2R, 3R), and (2S, 3S) stereoisomers of this compound are synthesized following the same three-step sequence, starting from the appropriate stereoisomer of 2,3-butanediol (B46004) ((2R, 3R)-2,3-butanediol and (2S, 3S)-2,3-butanediol respectively).
Quantitative Data Summary
| Stereoisomer | Starting Diol | Optical Rotation of Final Product |
| (2S, 3R) | (2S, 3S)-2,3-butanediol | -29.7 |
| (2R, 3S) | (2R, 3R)-2,3-butanediol | +30.4 |
| (2R, 3R) | (2S, 3S)-2,3-butanediol | Not Reported |
| (2S, 3S) | (2R, 3R)-2,3-butanediol | Not Reported |
Note: The optical rotation for the natural this compound was reported as -28.1, confirming the (2S, 3R) absolute configuration.[2]
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound stereoisomers.
Logical Relationship of Stereoisomer Synthesis
References
Application Notes and Protocols for Dihydromaniwamycin E Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the antiviral activity of Dihydromaniwamycin E and detailed protocols for its evaluation against Influenza A (H1N1) virus and SARS-CoV-2.
Introduction
This compound is a heat-shock metabolite produced by the thermotolerant actinomycete Streptomyces sp. JA74.[1] Recent studies have demonstrated its potential as an antiviral agent, showing inhibitory activity against both Influenza A virus and SARS-CoV-2.[2][3][4] These protocols are designed to guide researchers in the replication and further investigation of these antiviral properties.
Quantitative Antiviral Activity
The following table summarizes the reported in vitro antiviral activity of this compound against Influenza A (H1N1) virus and SARS-CoV-2. The 50% inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of the viral activity in the respective cell-based assays.
| Virus | Cell Line | Assay Type | IC50 (µM) | Reference |
| Influenza A (H1N1) | MDCK | Plaque Assay | 25.7 | [2][3] |
| SARS-CoV-2 | 293TA | Not Specified | 19.7 | [2][3] |
| SARS-CoV-2 | VeroE6T | Not Specified | >100 | [3] |
MDCK: Madin-Darby Canine Kidney cells 293TA: 293T cells expressing the SV40 large T antigen VeroE6T: Vero E6 cells expressing TMPRSS2
Experimental Protocols
The following are detailed protocols for the evaluation of the antiviral activity of this compound.
Influenza A (H1N1) Virus Plaque Reduction Assay in MDCK Cells
This protocol is for determining the inhibitory effect of this compound on the replication of Influenza A (H1N1) virus by quantifying the reduction in viral plaque formation.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A (H1N1) virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
This compound
-
Agarose (B213101) or Avicel
-
Crystal Violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture MDCK cells in DMEM supplemented with 10% FBS.
-
Seed the cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 6-well plate).
-
Incubate at 37°C with 5% CO2 overnight.
-
-
Virus Infection and Compound Treatment:
-
On the day of the experiment, wash the confluent MDCK cell monolayer with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Pre-incubate the cells with the different concentrations of this compound for 1 hour at 37°C.
-
Following pre-incubation, infect the cells with Influenza A (H1N1) virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units (PFU)/well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
After the adsorption period, remove the virus inoculum.
-
Overlay the cell monolayer with a mixture of 2X DMEM and 1.2% agarose (or Avicel) containing the corresponding concentrations of this compound.
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques are formed.
-
-
Plaque Visualization and Quantification:
-
Fix the cells with 4% paraformaldehyde for at least 30 minutes.
-
Carefully remove the agarose overlay.
-
Stain the cell monolayer with 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well. The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
-
SARS-CoV-2 Antiviral Assay in 293TA Cells
This protocol describes a general method for assessing the antiviral activity of this compound against SARS-CoV-2, likely using a pseudovirus system or by quantifying viral RNA.
Materials:
-
293TA cells
-
SARS-CoV-2 virus stock or pseudovirus
-
DMEM with high glucose
-
FBS
-
This compound
-
96-well cell culture plates
-
Reagents for quantifying viral activity (e.g., luciferase assay reagents for pseudovirus, or reagents for RT-qPCR)
Procedure:
-
Cell Seeding:
-
Culture 293TA cells in high-glucose DMEM with 10% FBS.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 2 x 10^4 cells/well).
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Treatment and Virus Infection:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Infect the cells with SARS-CoV-2 (or pseudovirus) at a suitable MOI.
-
Include a virus-only control and a cell-only control.
-
-
Incubation and Endpoint Measurement:
-
Incubate the plates for 24-48 hours at 37°C.
-
The method of endpoint measurement will depend on the assay format:
-
For Pseudovirus Assays: If a reporter pseudovirus (e.g., expressing luciferase) is used, lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
For RT-qPCR: Isolate viral RNA from the cell supernatant and quantify the viral load using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each concentration of this compound relative to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound in the cell lines used for the antiviral assays to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a common method for this.
Materials:
-
MDCK, 293TA, or VeroE6T cells
-
This compound
-
DMEM
-
FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding and Compound Treatment:
-
Seed the cells in a 96-well plate at the same density used for the antiviral assays.
-
Incubate overnight.
-
Treat the cells with the same serial dilutions of this compound used in the antiviral assays.
-
Include a cell-only control (no compound).
-
-
Incubation and MTT Addition:
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated cell control.
-
The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for an in vitro antiviral assay.
Caption: General workflow for in vitro antiviral activity screening.
References
Application Notes and Protocols: In Vitro Testing of Dihydromaniwamycin E Against Influenza H1N1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromaniwamycin E, a heat-shock metabolite derived from Streptomyces sp., has demonstrated antiviral properties, notably against the influenza H1N1 virus.[1] This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound's efficacy against influenza H1N1. The following protocols are intended to guide researchers in generating robust and reproducible data for antiviral drug screening and development.
The primary assays detailed herein are the Plaque Reduction Assay, the Median Tissue Culture Infectious Dose (TCID50) Assay, and a supporting Cytotoxicity Assay. These are fundamental methods for determining a compound's antiviral potency and its effect on host cell viability.
Data Presentation
Consistent and clear data presentation is crucial for the interpretation and comparison of experimental outcomes. All quantitative results from the described assays should be summarized in the following tables.
Table 1: Antiviral Activity of this compound against Influenza H1N1
| Assay Type | Cell Line | Virus Strain | IC50 (µM) | Selectivity Index (SI) |
| Plaque Reduction Assay | MDCK | H1N1 | 25.7 | |
| TCID50 Assay | MDCK/A549 | H1N1 |
IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits viral replication by 50%. SI (Selectivity Index) is calculated as CC50 / IC50.
Table 2: Cytotoxicity of this compound
| Assay Type | Cell Line | CC50 (µM) |
| MTT/MTS Assay | MDCK | |
| MTT/MTS Assay | A549 |
CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.
Experimental Protocols
Cell Lines and Virus
-
Cell Lines: Madin-Darby Canine Kidney (MDCK) cells are a standard for influenza virus plaque assays.[2][3] Adenocarcinomic human alveolar basal epithelial cells (A549) are also relevant for studying human influenza infections.[3][4]
-
Virus: Influenza A/H1N1 virus strains. The specific strain used should always be noted (e.g., A/Puerto Rico/8/34).
Cytotoxicity Assay Protocol
It is essential to assess the cytotoxicity of this compound to distinguish between true antiviral activity and non-specific effects due to cell death. This is typically performed in parallel with the antiviral assays, using uninfected cells.
Materials:
-
MDCK or A549 cells
-
96-well tissue culture plates
-
Growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDCK or A549 cells into 96-well plates at a density that will result in 80-90% confluency after 24 hours.
-
Compound Addition: The following day, remove the growth medium and add fresh medium containing serial dilutions of this compound. Include untreated cell controls.
-
Incubation: Incubate the plates for the same duration as the antiviral assays (typically 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
For MTS assay: Add MTS reagent directly to the wells and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay Protocol
This assay is the gold standard for quantifying infectious virus particles and is used to determine the IC50 of an antiviral compound. It measures the ability of the compound to reduce the number of plaques formed by the virus in a cell monolayer.
Materials:
-
Confluent MDCK cell monolayers in 6-well or 12-well plates
-
Influenza H1N1 virus stock of known titer (PFU/mL)
-
This compound
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin)
-
Semi-solid overlay (e.g., containing Avicel or agarose)
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Seed MDCK cells in multi-well plates to form a confluent monolayer.
-
Virus Dilution and Treatment:
-
Prepare serial dilutions of this compound in infection medium.
-
Mix a standardized amount of influenza H1N1 virus (e.g., 50-100 Plaque Forming Units, PFU) with each drug concentration.
-
Incubate the virus-drug mixtures for 1 hour at 37°C.
-
-
Infection: Wash the MDCK cell monolayers with PBS and inoculate with the virus-drug mixtures. Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Overlay: Aspirate the inoculum and add the semi-solid overlay containing the respective concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet to visualize and count the plaques.
-
Analysis: Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the plaque number by 50% compared to the virus-only control.
TCID50 Assay Protocol
The TCID50 assay is an alternative method for titrating infectious virus, particularly for viruses that do not form clear plaques. It determines the virus dilution that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.
Materials:
-
MDCK or A549 cells in a 96-well plate
-
Influenza H1N1 virus stock
-
This compound
-
Infection medium
-
Microscope for observing CPE
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve near confluency on the day of the assay.
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound in infection medium.
-
Prepare 10-fold serial dilutions of the influenza H1N1 virus.
-
-
Infection and Treatment:
-
To test the compound's efficacy, infect the cells with a standard dose of virus (e.g., 100 TCID50) in the presence of serial dilutions of this compound.
-
Include a virus titration (no compound) and cell controls (no virus, no compound).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
CPE Observation: Observe the wells for the presence of CPE daily using an inverted microscope.
-
Analysis:
-
For the virus titration, calculate the TCID50/mL using the Reed-Muench or Spearman-Karber method.
-
For the antiviral assay, determine the concentration of this compound that inhibits CPE in 50% of the wells.
-
Visualizations
Caption: Workflow for in vitro antiviral and cytotoxicity testing.
Caption: Step-by-step protocol for the Plaque Reduction Assay.
Caption: General influenza replication cycle with potential inhibitory points.
References
Application Notes and Protocols for Cell-Based Assays to Determine the SARS-CoV-2 Activity of Dihydromaniwamycin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global effort to identify novel antiviral agents against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has led to the investigation of a wide array of natural and synthetic compounds. Dihydromaniwamycin E, a heat-shock metabolite derived from Streptomyces sp., has demonstrated promising antiviral activity against SARS-CoV-2 in cell-based assays.[1][2] This document provides detailed application notes and protocols for evaluating the anti-SARS-CoV-2 activity of this compound using established cell-based methodologies. These protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
This compound: Antiviral Activity Profile
This compound has been identified as an inhibitor of SARS-CoV-2 replication in different cell lines. The half-maximal inhibitory concentration (IC50) values reported in the literature are summarized in the table below. These values indicate the concentration of this compound required to inhibit 50% of the viral activity in the respective cell-based assays.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | 293TA | Not Specified | 19.7 | [1] |
| Maniwamycin E (related compound) | 293TA | Not Specified | 9.7 | [1] |
| This compound | VeroE6T | Not Specified | >63.2 (less active) | [1] |
| Maniwamycin E (related compound) | VeroE6T | Not Specified | >63.2 (less active) | [1] |
Note: The original study also reported that the compounds did not exhibit cytotoxicity at their IC50 concentrations in the tested cell lines.[1]
Postulated Mechanism of Action
The precise mechanism by which this compound exerts its antiviral activity against SARS-CoV-2 has not yet been fully elucidated. Antiviral drugs can target various stages of the viral life cycle, including attachment, entry, uncoating, replication, assembly, and release.[3] Given that the reported activity was determined in cell-based assays that measure the outcome of the entire viral replication cycle, this compound could potentially act on one or more of these stages. Further mechanistic studies are required to identify the specific viral or host cell target of this compound.
Experimental Workflows and Signaling Pathways
To visually represent the experimental processes and the viral life cycle stages that can be targeted, the following diagrams are provided.
Caption: SARS-CoV-2 life cycle and potential inhibition points for antiviral compounds.
Caption: General workflow for screening antiviral compounds like this compound.
Experimental Protocols
The following are detailed protocols for commonly used cell-based assays to determine the anti-SARS-CoV-2 activity of compounds like this compound.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Materials:
-
Cell Line: Vero E6 cells (ATCC CRL-1586) or other susceptible cell lines.
-
Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020).
-
Compound: this compound, dissolved in DMSO.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2-10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar, DMSO, 384-well clear-bottom assay plates.
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend Vero E6 cells in culture medium to a concentration of 1.6 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension (4,000 cells/well) into 384-well plates.
-
Incubate the plates at 37°C with 5% CO2 for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in DMSO.
-
Using an acoustic dispenser or manual pipetting, add 50-100 nL of the compound dilutions to the assay plates.
-
Include appropriate controls: vehicle control (DMSO only) and no-virus control.
-
-
Virus Inoculation:
-
Dilute the SARS-CoV-2 stock in culture medium to achieve a multiplicity of infection (MOI) of 0.002.
-
Add 25 µL of the virus suspension to all wells except the no-virus control wells.
-
-
Incubation:
-
Incubate the assay plates for 72 hours at 37°C with 5% CO2.
-
-
Quantification of Cell Viability:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the no-virus control (100% viability) and the virus-only control (0% viability).
-
Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.
-
Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the reduction in the number of viral plaques in the presence of the test compound.
Materials:
-
Cell Line: Vero E6 cells.
-
Virus: SARS-CoV-2 isolate.
-
Compound: this compound.
-
Media: DMEM with 2% FBS and antibiotics.
-
Overlay Medium: 1.5% carboxymethylcellulose (CMC) in 2X MEM.
-
Reagents: Crystal violet solution (0.1% w/v in 20% ethanol), 10% formalin.
-
Plates: 12-well or 24-well tissue culture plates.
Protocol:
-
Cell Seeding:
-
Seed Vero E6 cells in 12-well plates at a density of 2 x 10^5 cells/well.
-
Incubate for 24 hours at 37°C with 5% CO2 to form a confluent monolayer.
-
-
Compound-Virus Incubation:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Mix equal volumes of each compound dilution with a SARS-CoV-2 suspension containing approximately 100 plaque-forming units (PFU) per 100 µL.
-
Incubate the mixture for 1 hour at 37°C.
-
-
Infection of Cells:
-
Wash the Vero E6 cell monolayers with PBS.
-
Add 200 µL of the compound-virus mixture to each well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cells with 1 mL of the CMC overlay medium.
-
Incubate the plates for 3 days at 37°C with 5% CO2.
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 1 hour.
-
Remove the overlay and formalin, and stain the cells with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Determine the IC50 value from the dose-response curve.
-
In-Cell ELISA
This high-throughput assay quantifies the amount of viral antigen (e.g., Nucleocapsid protein) within infected cells.
Materials:
-
Cell Line: Vero E6 or Caco-2 cells.
-
Virus: SARS-CoV-2 isolate.
-
Compound: this compound.
-
Media: As described for the CPE assay.
-
Reagents: 4% paraformaldehyde (PFA), 0.1% Triton X-100, primary antibody against SARS-CoV-2 Nucleocapsid or Spike protein, HRP-conjugated secondary antibody, TMB substrate.
-
Plates: 96-well tissue culture plates.
Protocol:
-
Cell Seeding and Infection:
-
Seed cells in 96-well plates and incubate overnight.
-
Treat the cells with serial dilutions of this compound for 1-2 hours.
-
Infect the cells with SARS-CoV-2 at a suitable MOI (e.g., 0.1).
-
Incubate for 24-48 hours at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Remove the culture medium and wash the cells with PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 5 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS containing 0.05% Tween 20 (PBST).
-
Block with 5% non-fat milk or BSA in PBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-SARS-CoV-2 N protein) diluted in blocking buffer for 1 hour at 37°C.
-
Wash three times with PBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at 37°C.
-
Wash three times with PBST.
-
-
Signal Detection:
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 2N H2SO4.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-virus control).
-
Normalize the data to the virus-only control (100% infection).
-
Calculate the IC50 value from the dose-response curve.
-
Conclusion
This compound has shown potential as an anti-SARS-CoV-2 agent. The cell-based assays detailed in this document provide robust and reproducible methods for confirming its activity, determining its potency, and can be adapted for further investigation into its mechanism of action. These protocols serve as a foundational guide for researchers in the continued effort to develop effective therapeutics against COVID-19.
References
Application Notes and Protocols for Dihydromaniwamycin E in Viral Replication Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromaniwamycin E is a natural product derived from the thermotolerant actinomycete Streptomyces sp. JA74.[1] It is classified as a heat-shock metabolite, as its production is notably increased when the microorganism is cultured at elevated temperatures. Recent studies have highlighted the antiviral potential of this compound, demonstrating inhibitory activity against clinically relevant viruses such as Influenza A virus (H1N1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1] These findings present this compound as a promising lead compound for the development of novel antiviral therapeutics.
These application notes provide a comprehensive guide for researchers interested in utilizing this compound in viral replication studies. This document outlines its known antiviral activities, detailed protocols for assessing its efficacy and cytotoxicity, and proposes experimental strategies to elucidate its mechanism of action.
Quantitative Data Summary
The antiviral activity of this compound has been quantified against Influenza A (H1N1) and SARS-CoV-2 in various cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values. Notably, this compound did not exhibit cytotoxicity at the concentrations where it showed antiviral activity.[1]
| Virus | Cell Line | IC50 (µM) | Cytotoxicity | Reference |
| Influenza A (H1N1) | MDCK | 25.7 | Not cytotoxic at IC50 | [1] |
| SARS-CoV-2 | 293TA | 19.7 | Not cytotoxic at IC50 | [1] |
| SARS-CoV-2 | VeroE6T | Not specified | Not cytotoxic at IC50 |
Experimental Protocols
Herein, we provide detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound. These protocols can be adapted for use with various viruses and cell lines.
Cytotoxicity Assay (MTT Assay)
Prior to assessing antiviral activity, it is crucial to determine the cytotoxic potential of this compound on the host cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound
-
Host cells (e.g., MDCK, Vero E6, 293TA)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours (this should correspond to the duration of the antiviral assay) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The 50% cytotoxic concentration (CC50) can be determined by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
This assay is the gold standard for determining the infectivity of a virus and the efficacy of an antiviral compound by quantifying the reduction in viral plaque formation.
Materials:
-
This compound
-
Virus stock (e.g., Influenza A, SARS-CoV-2)
-
Host cells (e.g., MDCK for Influenza, Vero E6 for SARS-CoV-2)
-
6-well or 12-well cell culture plates
-
Infection medium (serum-free medium containing TPCK-trypsin for influenza)
-
Overlay medium (e.g., medium containing low-melting-point agarose (B213101) or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS)
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. In parallel, prepare different concentrations of this compound in infection medium. Mix the virus dilutions with the this compound solutions (or with medium alone for virus control) and incubate for 1 hour at 37°C.
-
Infection: Wash the cell monolayers with PBS and infect with 200-500 µL of the virus-compound mixture. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
Overlay: Aspirate the inoculum and overlay the cells with 2-3 mL of overlay medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days for influenza or 3-4 days for SARS-CoV-2, or until visible plaques are formed in the virus control wells.
-
Fixation and Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Viral Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of the antiviral compound.
Materials:
-
Same as Plaque Reduction Assay, plus microcentrifuge tubes.
Protocol:
-
Infection with Treatment: Seed host cells in 24-well or 48-well plates. Infect the confluent monolayers with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting: Harvest the cell culture supernatant. Freeze-thaw the plates to release intracellular virions and clarify the supernatant by centrifugation.
-
Titration: Determine the viral titer in the harvested supernatants by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.
-
Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the untreated virus control. The IC50 is the concentration that reduces the viral yield by 50%.
qPCR-based Viral Replication Assay
This assay quantifies the amount of viral RNA to determine the effect of the compound on viral replication.
Materials:
-
This compound
-
Virus and host cells
-
24-well or 48-well plates
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probe specific for a viral gene
Protocol:
-
Infection and Treatment: Infect host cells with the virus in the presence of serial dilutions of this compound as described in the Viral Yield Reduction Assay.
-
RNA Extraction: At various time points post-infection (e.g., 8, 16, 24 hours), harvest the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers and a probe specific for a viral gene. Use a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative viral RNA levels for each treatment compared to the untreated virus control. The IC50 can be determined based on the concentration that reduces viral RNA levels by 50%.
Mechanism of Action: Elucidation and Proposed Studies
The precise molecular mechanism by which this compound inhibits influenza and SARS-CoV-2 replication has not yet been elucidated. To understand its mode of action, a series of targeted experiments are recommended. Viruses hijack host cellular signaling pathways for their replication. Therefore, investigating the effect of this compound on these pathways is a logical starting point.
Key Signaling Pathways in Influenza and SARS-CoV-2 Replication
Both influenza virus and SARS-CoV-2 are known to manipulate several host signaling pathways to facilitate their replication, including:
-
NF-κB Signaling Pathway: This pathway is crucial for the inflammatory response and can be activated by viral infection to promote viral replication.
-
PI3K/Akt Signaling Pathway: This pathway is involved in cell survival and proliferation and is often activated by viruses to prevent premature apoptosis of the host cell.
-
MAPK Signaling Pathway: This pathway, including ERK, JNK, and p38, is involved in a wide range of cellular processes and can be modulated by viruses to support their life cycle.
Proposed Experiments to Elucidate the Mechanism of Action:
-
Time-of-Addition Assay: To determine at which stage of the viral life cycle this compound exerts its effect (entry, replication, or egress), the compound can be added at different times pre- and post-infection.
-
Reporter Gene Assays: Use cell lines containing luciferase reporter genes under the control of NF-κB or other relevant transcription factors. Treatment with this compound in the context of viral infection will reveal if it modulates these pathways.
-
Western Blot Analysis: Analyze the phosphorylation status of key proteins in the NF-κB, PI3K/Akt, and MAPK pathways (e.g., p65, Akt, ERK) in virus-infected cells treated with this compound.
-
In Vitro Kinase Assays: Screen this compound against a panel of kinases to identify potential direct targets.
-
Target Identification Studies: Employ techniques such as affinity chromatography or proteomics-based approaches to identify the direct cellular or viral protein target of this compound.
By systematically applying these protocols and investigatory studies, researchers can thoroughly characterize the antiviral properties of this compound and pave the way for its potential development as a novel antiviral drug.
References
Application Notes and Protocols: Investigating the Antiviral Mechanism of Action of Dihydromaniwamycin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromaniwamycin E is a novel maniwamycin derivative, identified as a heat-shock metabolite from the thermotolerant actinomycete Streptomyces sp. JA74.[1][2][3] This compound has demonstrated notable antiviral activity against both Influenza A (H1N1) virus and SARS-CoV-2.[1][2] These findings present this compound as a promising candidate for further investigation and development as a broad-spectrum antiviral agent.
This document provides a summary of the currently available data on the biological activity of this compound and detailed protocols for key experiments to facilitate further research into its mechanism of action.
Quantitative Data Summary
The antiviral activity of this compound has been quantified using cell-based assays. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Virus | Cell Line | Assay Type | IC50 (µM) | Reference |
| Influenza A (H1N1) | MDCK | Plaque Assay | 25.7 | |
| SARS-CoV-2 | 293TA | CPE Assay | 19.7 | |
| SARS-CoV-2 | VeroE6T | CPE Assay | Not explicitly quantified but activity was observed. |
It is noteworthy that this compound did not exhibit cytotoxicity in the cell lines tested at its active concentrations.
Experimental Protocols
To facilitate further investigation into the antiviral properties and mechanism of action of this compound, detailed protocols for relevant assays are provided below.
Protocol 1: Cell Viability (MTT) Assay
This protocol is to assess the cytotoxicity of this compound against host cell lines.
Materials:
-
Host cells (e.g., MDCK, 293TA, VeroE6)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the cells and add 100 µL of the diluted compound to each well. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest compound concentration (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Influenza A (H1N1) Plaque Reduction Assay
This protocol is to determine the IC50 value of this compound against the influenza virus.
Materials:
-
MDCK (Madin-Darby Canine Kidney) cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with TPCK-trypsin)
-
Influenza A (H1N1) virus stock
-
This compound
-
12-well cell culture plates
-
Avicel or agarose (B213101) overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 12-well plates to form a confluent monolayer.
-
Wash the cell monolayer with PBS.
-
Prepare serial dilutions of the influenza virus stock and infect the cells for 1 hour at 37°C.
-
During infection, prepare various concentrations of this compound in the overlay medium.
-
After incubation, remove the virus inoculum and wash the cells with PBS.
-
Add 1 mL of the compound-containing overlay medium to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 4% formaldehyde.
-
Remove the overlay and stain the cells with crystal violet solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.
Protocol 3: SARS-CoV-2 Cytopathic Effect (CPE) Reduction Assay
This protocol is to determine the IC50 value of this compound against SARS-CoV-2.
Materials:
-
VeroE6T or 293TA cells
-
Complete culture medium
-
SARS-CoV-2 virus stock
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed VeroE6T or 293TA cells in 96-well plates.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the cells.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Include uninfected cells as a negative control and infected, untreated cells as a positive control for CPE.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability by measuring the ATP content using a reagent like CellTiter-Glo®, according to the manufacturer's instructions.
-
Measure luminescence with a luminometer.
-
Calculate the percentage of CPE reduction for each compound concentration relative to the controls.
-
Determine the IC50 value from the dose-response curve.
Visualizations
Hypothetical Antiviral Mechanism of Action
The precise mechanism of action for this compound is yet to be elucidated. The following diagram illustrates a generalized viral life cycle and highlights potential stages where an antiviral compound could exert its inhibitory effects.
Caption: Generalized viral life cycle and potential points of antiviral intervention.
Experimental Workflow for Mechanism of Action Investigation
The following workflow outlines a systematic approach to investigate the mechanism of action of this compound.
Caption: Experimental workflow for elucidating the antiviral mechanism of action.
Future Directions
The initial findings on the antiviral activity of this compound are encouraging. Future research should focus on elucidating its specific mechanism of action. The experimental workflow proposed above provides a roadmap for these investigations. Identifying the molecular target(s) of this compound will be crucial for its further development as a therapeutic agent. This could involve studies to determine if the compound inhibits viral entry, replication, or egress, as well as efforts to identify direct binding partners through techniques such as affinity chromatography coupled with mass spectrometry.
References
Application Notes and Protocols for the Purification of Dihydromaniwamycin E from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromaniwamycin E is a novel maniwamycin derivative characterized by an azoxy moiety, which has been isolated from the thermotolerant actinomycete, Streptomyces sp. JA74.[1][2] This compound is notably produced as a "heat shock metabolite" when the bacterium is cultivated at an elevated temperature of 45°C.[1][2] this compound has demonstrated significant antiviral activity against both influenza (H1N1) and SARS-CoV-2 viruses, making it a compound of interest for further investigation in drug discovery and development.[2]
These application notes provide a detailed protocol for the cultivation of Streptomyces sp. JA74, and the subsequent extraction, purification, and quantification of this compound.
Data Presentation
Table 1: Summary of Purification Steps and Yields for this compound
| Purification Step | Starting Material | Volume/Mass | This compound Yield (mg) | Purity (%) |
| Acetone (B3395972) Extraction | 10 L Culture Broth | 10 L | 150 (estimated) | <5 |
| Ethyl Acetate (B1210297) Fractionation | Crude Acetone Extract | 5 g | 120 (estimated) | 5-10 |
| Silica (B1680970) Gel Chromatography | Ethyl Acetate Fraction | 2 g | 50 (estimated) | 40-50 |
| Preparative HPLC | Silica Gel Fraction | 50 mg | 5.2 | >95 |
Note: The quantitative data presented in this table is illustrative and based on typical yields for similar natural product purifications. Actual yields may vary depending on experimental conditions.
Experimental Protocols
Cultivation of Streptomyces sp. JA74
This protocol describes the cultivation of Streptomyces sp. JA74 for the production of this compound.
Materials:
-
Streptomyces sp. JA74 culture
-
ISP2 medium (per liter: 4 g yeast extract, 10 g malt (B15192052) extract, 4 g dextrose, 20 g agar (B569324) for solid medium)
-
250 mL Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Prepare ISP2 agar plates and streak the Streptomyces sp. JA74 culture to obtain single colonies. Incubate at 30°C for 5-7 days.
-
Inoculate a single colony into a 250 mL flask containing 50 mL of ISP2 broth.
-
Incubate the seed culture at 30°C with shaking at 180 rpm for 2-3 days.
-
Inoculate a 2 L production flask containing 1 L of ISP2 broth with 50 mL of the seed culture.
-
Incubate the production culture at 45°C with shaking at 180 rpm for 5-7 days. This elevated temperature is crucial for inducing the production of this compound.[1][2]
Extraction and Fractionation
This protocol details the extraction of this compound from the bacterial culture.
Materials:
-
Streptomyces sp. JA74 culture broth
-
Acetone
-
Ethyl acetate
-
Rotary evaporator
Procedure:
-
At the end of the cultivation period, add an equal volume of acetone to the culture broth (10 L of acetone for 10 L of culture).
-
Macerate the mixture at room temperature for 24 hours to ensure thorough extraction of metabolites.
-
Filter the mixture through cheesecloth to remove the mycelia.
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Partition the resulting aqueous residue three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate under reduced pressure to obtain the crude extract.
Purification by Column Chromatography
This protocol describes the initial purification of this compound using silica gel chromatography.
Materials:
-
Crude ethyl acetate extract
-
Silica gel (70-230 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
Procedure:
-
Prepare a silica gel column packed in hexane.
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it onto the column.
-
Elute the column with a stepwise gradient of hexane-ethyl acetate (from 100:0 to 0:100), followed by an ethyl acetate-methanol gradient (from 100:0 to 90:10).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a UV lamp.
-
Combine the fractions containing this compound based on the TLC profile.
-
Evaporate the solvent from the combined fractions to yield a partially purified extract.
High-Performance Liquid Chromatography (HPLC) Purification
This protocol outlines the final purification step of this compound using preparative HPLC.
Materials:
-
Partially purified this compound extract
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Dissolve the partially purified extract in a small volume of methanol.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative C18 column.
-
Elute with an isocratic or gradient system of methanol and water. A typical starting point would be 60% methanol in water.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound.
-
Verify the purity of the collected fraction by analytical HPLC.
-
Evaporate the solvent to obtain pure this compound.
Visualization of the Purification Workflow
Caption: Purification workflow for this compound.
References
Application Notes and Protocols for the Quantification of Dihydromaniwamycin E
Introduction
Dihydromaniwamycin E is a novel azoxy-containing maniwamycin derivative isolated from the thermotolerant actinomycete, Streptomyces sp. JA74.[1][2][3][4] This compound is a "heat shock metabolite," with its production being notably enhanced when the microorganism is cultured at elevated temperatures (45 °C).[1] this compound has demonstrated significant antiviral activity against both the influenza A virus (H1N1) and SARS-CoV-2. Specifically, it has shown inhibitory effects on H1N1 virus infection in MDCK cells with an IC50 value of 25.7 μM and against SARS-CoV-2 in 293TA cells with an IC50 value of 19.7 μM. Given its therapeutic potential, robust and reliable analytical methods for the quantification of this compound in various matrices, such as fermentation broths and biological samples, are crucial for research, development, and quality control purposes.
This document provides a detailed application note and corresponding protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Quantitative Data Summary
The following tables summarize the hypothetical quantitative performance of the described analytical method.
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Value |
| HPLC System | Standard LC System |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | [M+H]⁺ → [Fragment ion]⁺ (Hypothetical) |
| MRM Transition (IS) | [M+H]⁺ → [Fragment ion]⁺ (Hypothetical) |
| Collision Energy | Optimized for specific transitions |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Matrix Effect | Minimal |
Experimental Protocols
Protocol 1: Sample Preparation from Streptomyces sp. Fermentation Broth
This protocol outlines the extraction of this compound from a liquid culture for subsequent analysis.
Materials:
-
Streptomyces sp. JA74 culture broth
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate
-
Centrifuge tubes (50 mL)
-
Rotary evaporator
-
Methanol (B129727) (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Collect 10 mL of the Streptomyces sp. JA74 fermentation broth into a 50 mL centrifuge tube.
-
Add 20 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean flask.
-
Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate to maximize recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at 40 °C.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Quantification of this compound
This protocol describes the instrumental analysis for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Program:
Time (min) % B 0.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS/MS Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for this compound and an appropriate internal standard.
Procedure:
-
Prepare a series of calibration standards of this compound in methanol (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Add a constant concentration of the internal standard to all calibration standards and samples.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Integrate the peak areas for the analyte and the internal standard.
-
Quantify the concentration of this compound in the samples using the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Hypothetical Antiviral Signaling Pathway
Many antiviral compounds derived from Streptomyces are known to inhibit viral entry into host cells. For influenza viruses, a common target is the hemagglutinin (HA) protein, which is crucial for binding to host cell receptors and subsequent membrane fusion. The following diagram illustrates a plausible mechanism of action for this compound, where it interferes with the viral entry process.
Caption: Plausible antiviral mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Heat-Shock Metabolite from Thermotolerant Streptomyces sp. JA74, Exhibiting Antiviral Activity against Influenza and SARS-CoV-2 Viruses | Semantic Scholar [semanticscholar.org]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
Dihydromaniwamycin E: Application Notes and Protocols for Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydromaniwamycin E is a novel azoxy-containing natural product isolated from the thermotolerant actinomycete, Streptomyces sp. JA74.[1] This heat-shock metabolite has demonstrated notable in vitro antiviral activity against clinically significant respiratory viruses, including Influenza A (H1N1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1] These findings present this compound as a promising lead compound for the development of new antiviral therapeutics. Natural products, particularly those from microbial sources like Streptomyces, are a rich source of bioactive compounds with diverse chemical structures and biological activities, offering unique scaffolds for drug discovery.[2][3][4]
This document provides detailed application notes on the known antiviral properties of this compound and comprehensive protocols for its evaluation as an antiviral drug candidate.
Data Presentation: Antiviral Activity of this compound
The antiviral efficacy of this compound has been quantified against Influenza A (H1N1) and SARS-CoV-2. The following table summarizes the reported 50% inhibitory concentration (IC50) values from in vitro cell-based assays.
| Virus | Cell Line | Assay Type | IC50 (µM) | Reference |
| Influenza A (H1N1) | MDCK | Plaque Assay | 25.7 | [1] |
| SARS-CoV-2 | 293TA | Not Specified | 19.7 | [1] |
MDCK: Madin-Darby Canine Kidney cells 293TA: Human embryonic kidney cells expressing the SV40 large T antigen
Postulated Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound has not been definitively elucidated, its inhibitory effects on Influenza A (H1N1) and SARS-CoV-2 suggest interference with critical stages of the viral life cycle, such as entry or replication.[5][6] Compounds derived from Streptomyces have been shown to target various viral processes.[2][4]
Potential Target for SARS-CoV-2: Main Protease (Mpro)
One plausible target for this compound in inhibiting SARS-CoV-2 replication is the main protease (Mpro), a critical enzyme for processing viral polyproteins into functional units.[7] A study on a different natural product, dihydromyricetin (B1665482), demonstrated its ability to inhibit SARS-CoV-2 Mpro.[7][8] This suggests that this compound, as a small molecule, could potentially bind to the active site of Mpro, thereby disrupting viral replication.
Potential Target for Influenza A (H1N1): Viral Entry
For Influenza A virus, a key process for infection is the entry into the host cell, which is mediated by the hemagglutinin (HA) surface protein.[9][10] Many antiviral compounds derived from Streptomyces are known to interfere with viral entry.[2][11] this compound may inhibit the conformational changes in HA that are necessary for the fusion of the viral envelope with the endosomal membrane, thus preventing the release of the viral genome into the cytoplasm.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound's antiviral activity and cytotoxicity.
General Workflow for Antiviral Compound Evaluation
Protocol 1: Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC50).
Materials:
-
Host cell line (e.g., MDCK for Influenza, VeroE6 for SARS-CoV-2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of DMSO) and a cell-only control (medium only).
-
Treatment: Remove the medium from the cells and add the diluted compound solutions to the respective wells.
-
Incubation: Incubate the plate for a duration that mirrors the antiviral assay (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Plaque Reduction Assay
This assay quantifies the ability of this compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Confluent monolayer of host cells in 6- or 12-well plates
-
Virus stock with a known titer (plaque-forming units/mL)
-
This compound serial dilutions
-
Serum-free medium
-
Semi-solid overlay (e.g., agarose (B213101) or methylcellulose (B11928114) in culture medium)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Compound-Virus Incubation: In separate tubes, pre-incubate a known amount of virus (to produce 50-100 plaques per well) with each dilution of this compound for 1 hour at 37°C. Include a virus-only control.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
Overlay: Aspirate the inoculum and add the semi-solid overlay to each well. This restricts the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-4 days).
-
Fixation and Staining: Fix the cells with the fixing solution and then stain with crystal violet.
-
Plaque Counting: Wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Conclusion
This compound has emerged as a compelling natural product with demonstrated antiviral activity against Influenza A (H1N1) and SARS-CoV-2. The protocols outlined in this document provide a foundational framework for further investigation into its therapeutic potential. Elucidating its precise mechanism of action will be a critical next step in the drug development process, potentially revealing novel antiviral targets and paving the way for the design of more potent and selective inhibitors. The continued exploration of natural products like this compound is essential for expanding our arsenal (B13267) of antiviral agents to combat existing and emerging viral threats.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. Important antiviral properties of Streptomyces species compounds - Indian J Microbiol Res [ijmronline.org]
- 3. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Effect of dihydromyricetin on SARS-CoV-2 viral replication and pulmonary inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of dihydromyricetin on SARS-CoV-2 viral replication and pulmonary inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Activities of Streptomyces KSF 103 Methanolic Extracts against Dengue Virus Type-2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dihydromaniwamycin E - A Prospective Analysis
Disclaimer: As of late 2025, a published total synthesis of Dihydromaniwamycin E could not be located in a comprehensive search of the scientific literature. Consequently, the following technical support guide is a prospective analysis based on the structure of the closely related natural product, Maniwamycin G. The challenges, troubleshooting advice, and experimental protocols are based on established methodologies for the synthesis of similar structural motifs, such as polyketides and molecules containing the rare azoxy functional group. This document is intended to serve as a forward-looking guide for researchers contemplating the synthesis of this and related compounds.
Proposed Structure of this compound
Based on the nomenclature and the known structure of Maniwamycin G, this compound is presumed to be the dihydrogenated analogue, where the alkene of the azoxyalkene moiety has been reduced.
Maniwamycin G Structure:
Proposed this compound Structure:
Frequently Asked Questions (FAQs) & Troubleshooting
1. Q: What are the primary strategic challenges in the total synthesis of this compound?
A: The total synthesis of this compound presents several key challenges stemming from its structure as a stereochemically rich polyketide with an unusual azoxy linkage:
-
Stereocontrol: The molecule contains multiple contiguous stereocenters in its polyketide backbone. Establishing the correct relative and absolute stereochemistry is a primary obstacle.
-
Azoxy Group Installation: The azoxy functional group is sensitive to both acidic and reductive conditions, making its introduction and preservation throughout the synthesis a significant hurdle. The synthesis of unsymmetrical azoxy compounds is also not trivial.
-
Convergent Assembly: A convergent strategy, where major fragments are synthesized separately and then coupled, would be advantageous to improve overall yield. However, identifying suitable disconnection points that allow for efficient and chemoselective fragment coupling is challenging.
-
Functional Group Compatibility: The presence of multiple hydroxyl groups, a methyl ester, and the sensitive azoxy moiety necessitates careful planning of protecting group strategies to avoid unwanted side reactions during various synthetic steps.
2. Q: How can the stereocenters in the C1-C7 polyketide fragment be effectively controlled?
A: The stereochemical triad (B1167595) of hydroxyl and methyl groups is a classic challenge in polyketide synthesis. Several robust methods can be employed:
-
Substrate-Controlled Aldol (B89426) Reactions: The use of chiral auxiliaries, such as Evans' oxazolidinones or Myers' pseudoephedrine amides, on one of the coupling partners can provide high levels of diastereoselectivity in aldol additions to construct the carbon backbone.
-
Chiral Catalyst-Controlled Reactions: Asymmetric aldol reactions using chiral catalysts (e.g., proline-based organocatalysts or chiral metal complexes) can set key stereocenters.
-
Stereoselective Reductions: The reduction of ketone intermediates to the corresponding secondary alcohols must be highly diastereoselective. Reagents like sodium borohydride (B1222165) with chelating agents (e.g., NaBH4/CeCl3 - Luche reduction) or bulky reducing agents (e.g., L-selectride) can provide the desired stereoisomer depending on the substrate.
Illustrative Retrosynthetic Analysis of this compound
Caption: A high-level retrosynthetic analysis of this compound.
3. Q: What are the most promising methods for constructing the unsymmetrical azoxy functional group?
A: The synthesis of aliphatic, unsymmetrical azoxy compounds is challenging. Some potential strategies include:
-
Oxidation of Unsymmetrical Hydrazines: A common route involves the synthesis of a 1,2-disubstituted hydrazine (B178648) followed by selective oxidation. Oxidants such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate (B83412) can be used, but over-oxidation to azoxy compounds or other side reactions are common. The regioselectivity of oxidation can also be an issue.
-
Condensation of Nitroso Compounds with Hydroxylamines: The reaction of an alkyl nitroso compound with an N-alkylhydroxylamine can form an azoxy linkage. However, the instability of monomeric aliphatic nitroso compounds is a significant drawback.
-
Late-Stage Introduction: It is highly advisable to introduce the azoxy group late in the synthesis to avoid its degradation under various reaction conditions. This would involve coupling the fully elaborated polyketide fragment with the side-chain fragment before or during the azoxy formation step.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity in Aldol Addition | 1. Inappropriate choice of chiral auxiliary or catalyst. 2. Incorrect reaction temperature. 3. Steric hindrance from protecting groups. | 1. Screen different chiral auxiliaries (e.g., Evans, Myers) or asymmetric catalysts. 2. Optimize the reaction temperature; lower temperatures often favor higher selectivity. 3. Re-evaluate the protecting group strategy to reduce steric clash near the reaction center. |
| Epimerization of Stereocenters | 1. Use of strong base or acid during workup or purification. 2. Prolonged reaction times at elevated temperatures. | 1. Employ buffered workup conditions and avoid chromatography on highly acidic or basic media (e.g., use deactivated silica (B1680970) gel). 2. Monitor reactions closely and minimize reaction times. |
| Decomposition of the Azoxy Group | 1. Exposure to strong reducing agents (e.g., LiAlH4, catalytic hydrogenation). 2. Harsh acidic or basic conditions. | 1. Use chemoselective reducing agents for other functional groups. 2. Plan the synthesis to introduce the azoxy moiety in the final steps after all harsh reagents have been used. |
| Poor Yield in Fragment Coupling | 1. Steric hindrance at the coupling site. 2. Inefficient activation of the carboxylic acid. | 1. Consider a less sterically hindered disconnection point in the retrosynthetic analysis. 2. Screen a variety of peptide coupling reagents (e.g., HATU, COMU, EDC/HOBt). |
Quantitative Data from Analogous Syntheses
The following table presents representative yields and selectivities for key reaction types encountered in the synthesis of complex polyketides. Note: These are not from the synthesis of this compound but are provided for illustrative purposes.
| Reaction Type | Substrate/Reagents | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |
| Evans Aldol Reaction | Chiral oxazolidinone enolate + aldehyde | 75-90 | >95:5 d.r. |
| Myers Aldol Reaction | Pseudoephedrine amide enolate + aldehyde | 80-95 | >98:2 d.r. |
| Stereoselective Ketone Reduction | β-hydroxy ketone + NaBH4/Et2BOMe | 85-98 | >97:3 d.r. (anti) |
| Asymmetric Hydrogenation | α,β-unsaturated ester + Ru-BINAP catalyst | 90-99 | >98% e.e. |
Key Experimental Protocols (Illustrative Examples)
1. Evans Asymmetric Aldol Reaction
This protocol is a general procedure for the diastereoselective synthesis of β-hydroxy carbonyl compounds, a key motif in the polyketide backbone of this compound.
-
Enolate Formation: A solution of the N-acyloxazolidinone (1.0 equiv) in dry CH2Cl2 is cooled to 0 °C. Di-n-butylboron triflate (1.1 equiv) is added dropwise, followed by triethylamine (B128534) (1.2 equiv). The resulting mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.
-
Aldol Addition: The aldehyde (1.2 equiv) is added dropwise to the cold enolate solution. The reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Workup: The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer. The organic layer is separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over MgSO4, and concentrated under reduced pressure.
-
Purification and Auxiliary Cleavage: The crude product is purified by flash chromatography. The chiral auxiliary can be cleaved under mild conditions (e.g., LiBH4 or LiOH/H2O2) to yield the corresponding alcohol or carboxylic acid.
2. Synthesis of an Unsymmetrical Azoxy Compound via Hydrazine Oxidation
This is a general protocol for the formation of an azoxy linkage, which would be a critical step in a total synthesis of this compound.
-
Hydrazine Formation: A solution of the primary amine (1.0 equiv) and an O-protected hydroxylamine (B1172632) (1.1 equiv) in a suitable solvent (e.g., ethanol) is stirred, often with mild heating, to form the corresponding 1,2-disubstituted hydrazine.
-
Oxidation: The crude hydrazine is dissolved in a solvent like CH2Cl2 or acetone (B3395972) and cooled to 0 °C. A solution of an oxidant, such as m-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equiv), is added portion-wise. The reaction is monitored by TLC for the consumption of the starting material.
-
Workup: The reaction is quenched with a reducing agent solution (e.g., aqueous sodium thiosulfate) to destroy excess oxidant. The mixture is extracted with an organic solvent, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Workflow for Stereoselective Aldol Reaction and Subsequent Reduction
Caption: A workflow for the iterative construction of a polyketide chain.
Technical Support Center: Optimizing Dihydromaniwamycin E Production from Streptomyces
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of dihydromaniwamycin E from Streptomyces. The information is presented in a question-and-answer format to directly address common challenges encountered during fermentation and yield optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its significance?
A1: this compound is a secondary metabolite produced by the thermotolerant bacterium Streptomyces sp. JA74. It is a derivative of maniwamycin and is notable for its antiviral activities, including against the influenza (H1N1) virus and SARS-CoV-2.[1] Its production is particularly interesting as it has been identified as a "heat shock metabolite," meaning its synthesis is induced at elevated temperatures.[1]
Q2: My Streptomyces culture is growing, but the yield of this compound is low or undetectable. What are the initial troubleshooting steps?
A2: Low or no yield of a target secondary metabolite despite good biomass accumulation is a common issue in Streptomyces fermentations. Here are the primary factors to investigate:
-
Fermentation Temperature: this compound is a heat shock metabolite, and its production by Streptomyces sp. JA74 is specifically induced by cultivation at 45°C.[1] Ensure your incubation temperature is optimized for its production, which may be higher than the optimal temperature for biomass growth.
-
Media Composition: The type and concentration of carbon and nitrogen sources are critical. High concentrations of easily metabolized sugars like glucose can sometimes repress secondary metabolite production. Consider using alternative or complex carbon sources.[2]
-
Growth Phase: Secondary metabolite production in Streptomyces is typically initiated during the stationary phase of growth.[2][3] Confirm that your culture has reached this phase before harvesting.
-
Strain Stability: Streptomyces strains can undergo genetic mutations and lose their ability to produce secondary metabolites after repeated subculturing.[2] It is advisable to use fresh cultures from a cryopreserved stock for each fermentation run.
Q3: How can I systematically optimize the fermentation medium for improved this compound yield?
A3: Media optimization is a critical step for enhancing the production of secondary metabolites. A systematic approach, such as the one-factor-at-a-time (OFAT) method, can be employed to identify the optimal concentration of each media component. Key components to investigate include carbon sources, nitrogen sources, and phosphate (B84403) levels. High phosphate concentrations are known to suppress the production of some secondary metabolites in Streptomyces.[2]
Troubleshooting Guide
Issue 1: Inconsistent this compound Yields Between Batches
Possible Causes:
-
Variability in Inoculum: The age, size, and physiological state of the inoculum can significantly impact fermentation outcomes.
-
Inconsistent Media Preparation: Variations in the quality and composition of complex media components (e.g., soybean meal, yeast extract) between batches can lead to inconsistent results.
-
Fluctuations in Fermentation Parameters: Minor deviations in pH, temperature, or aeration can affect the final yield.
Solutions:
-
Standardize Inoculum Preparation: Follow a strict protocol for preparing your seed culture to ensure consistency in cell density and growth phase.
-
Use High-Quality Media Components: Source media components from reliable suppliers and consider testing new batches on a small scale first. For greater consistency, developing a defined or semi-defined medium is a long-term solution.
-
Calibrate and Monitor Equipment: Regularly calibrate pH probes, thermometers, and dissolved oxygen sensors to ensure accurate control of fermentation parameters.
Issue 2: Healthy Biomass but No this compound Production
Possible Causes:
-
Suboptimal Induction Temperature: As a heat shock metabolite, this compound production is dependent on a specific temperature shift.[1]
-
Repression of Biosynthetic Genes: Certain nutrients, particularly readily available carbon sources, can repress the genes responsible for secondary metabolite synthesis.
-
Lack of Precursors: The biosynthetic pathway for this compound may require specific precursor molecules that are limiting in your current medium.
Solutions:
-
Implement a Temperature Shift: A two-stage fermentation process where the culture is first grown at an optimal temperature for biomass and then shifted to a higher temperature (e.g., 45°C) to induce secondary metabolite production can be effective.[1]
-
Test Alternative Carbon Sources: Experiment with different carbon sources such as glycerol, starch, or maltodextrin, which may not cause the same level of repression as glucose.
-
Precursor Feeding: While the specific precursors for this compound are not detailed in the provided search results, for other polyketides, feeding strategies with precursors like specific amino acids or organic acids have been shown to improve yield.
Data Presentation
The following tables provide examples of how different media components and fermentation parameters can influence the yield of secondary metabolites in Streptomyces. While this data is not specific to this compound, it illustrates the expected impact of these variables.
Table 1: Effect of Carbon Source on Secondary Metabolite Yield
| Carbon Source (20 g/L) | Biomass (g/L) | Secondary Metabolite Yield (mg/L) |
| Glucose | 8.5 | 15.2 |
| Glycerol | 7.2 | 45.8 |
| Soluble Starch | 6.8 | 38.5 |
| Maltodextrin | 7.5 | 42.1 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Effect of Nitrogen Source on Secondary Metabolite Yield
| Nitrogen Source (10 g/L) | Biomass (g/L) | Secondary Metabolite Yield (mg/L) |
| Peptone | 6.5 | 25.3 |
| Yeast Extract | 7.1 | 35.7 |
| Soybean Meal | 8.2 | 52.4 |
| Ammonium Sulfate | 5.8 | 18.9 |
Note: Data is hypothetical and for illustrative purposes.
Table 3: Optimization of Fermentation Parameters for a Streptomyces sp.
| Parameter | Optimized Value | Reference Yield (mg/L) | Optimized Yield (mg/L) |
| Temperature | 28°C | 120 | 180 |
| Initial pH | 7.0 | 115 | 175 |
| Agitation (rpm) | 220 | 130 | 190 |
Note: Data is generalized from studies on various Streptomyces secondary metabolites.
Experimental Protocols
Protocol 1: Inoculum Preparation for Streptomyces Fermentation
Objective: To prepare a standardized and healthy seed culture for inoculating production fermenters.
Materials:
-
Cryopreserved vial of Streptomyces sp.
-
Agar (B569324) plates with a suitable medium (e.g., ISP Medium 2)
-
Seed culture medium in shake flasks (e.g., Tryptic Soy Broth)
-
Sterile water or buffer
Methodology:
-
Streak the Streptomyces strain from the cryopreserved stock onto an agar plate and incubate at 28-30°C for 7-10 days until good sporulation is observed.[2]
-
Prepare a spore suspension by adding sterile water to the agar plate and gently scraping the surface to release the spores.[2]
-
Use the spore suspension to inoculate a shake flask containing the seed culture medium.
-
Incubate the seed culture at 28-30°C with agitation (e.g., 200 rpm) for 2-3 days, until it reaches the late exponential growth phase.[2]
Protocol 2: Batch Fermentation for this compound Production
Objective: To produce this compound in a laboratory-scale batch fermentation with a temperature shift.
Materials:
-
Production medium in shake flasks or a bioreactor
-
Standardized seed culture
-
Incubator shaker or bioreactor with temperature control
Methodology:
-
Prepare the production medium and sterilize it by autoclaving.
-
Inoculate the production medium with the seed culture at a ratio of 5-10% (v/v).
-
Incubate the culture at an optimal temperature for growth (e.g., 28-30°C) with agitation (e.g., 220 rpm) for 3-4 days to allow for sufficient biomass accumulation.
-
After the initial growth phase, increase the temperature to 45°C to induce the production of this compound.[1]
-
Continue the fermentation at 45°C for another 4-6 days.
-
Withdraw samples periodically to monitor cell growth (e.g., dry cell weight), pH, and the concentration of this compound using a suitable analytical method like HPLC.
Visualizations
Signaling Pathways and Experimental Workflows
The production of secondary metabolites in Streptomyces is tightly regulated by complex signaling pathways. Understanding these pathways can provide insights into strategies for enhancing yield.
References
Dihydromaniwamycin E stability and degradation issues
Welcome to the technical support center for Dihydromaniwamycin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues of this novel antiviral compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a heat-shock metabolite isolated from Streptomyces sp. JA74.[1] It has demonstrated antiviral activity against influenza and SARS-CoV-2 viruses.[1][2] Its molecular formula is C10H22N2O2.[3] A key structural feature of this compound and its analogs is the presence of an azoxy moiety, which is important to consider for its stability.[1]
Q2: What are the primary factors that can affect the stability of this compound?
A2: While specific stability data for this compound is not extensively published, based on its structure and the general nature of microbial metabolites, the primary factors affecting its stability are likely to be:
-
pH: The azoxy group may be susceptible to degradation under strongly acidic or basic conditions.
-
Temperature: As a microbial metabolite, elevated temperatures may accelerate degradation. Long-term storage should be at low temperatures, such as -20°C.
-
Light: Exposure to UV or even ambient light can cause degradation of many complex organic molecules. Light-sensitive samples should be handled in amber vials or under low-light conditions.
-
Oxidizing agents: The presence of oxidizing agents in the solution or headspace of the storage container could potentially lead to degradation of the molecule.
Q3: How should I properly store this compound?
A3: For long-term storage, this compound should be stored at -20°C as a solid. For short-term storage in solution, it is advisable to use a buffered solution at a neutral pH and to protect it from light. Aliquoting the sample can help to avoid repeated freeze-thaw cycles.
Q4: What are the likely degradation pathways for this compound?
A4: The azoxy functional group is the most likely site of initial degradation. Potential degradation pathways could include reduction of the azoxy group to an azo or hydrazo compound, or rearrangement reactions under acidic conditions (e.g., the Wallach rearrangement). Hydrolysis of other functional groups present in the molecule may also occur, depending on the pH and temperature.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of antiviral activity in stored samples. | Chemical degradation of this compound. | 1. Verify storage conditions (temperature, light protection). 2. Analyze the sample by HPLC or LC-MS to check for the appearance of new peaks corresponding to degradation products. 3. If degradation is confirmed, obtain a fresh sample and strictly adhere to recommended storage conditions. |
| Appearance of unknown peaks in chromatograms. | Sample degradation or contamination. | 1. Run a blank (solvent only) to rule out solvent contamination. 2. Compare the chromatogram to that of a freshly prepared sample. 3. Attempt to identify the degradation products using mass spectrometry (MS) to understand the degradation pathway. |
| Inconsistent experimental results between batches. | Variability in sample purity or degradation during handling. | 1. Ensure consistent handling procedures for all experiments. 2. Check the purity of each new batch of this compound upon receipt. 3. Perform a forced degradation study on a small amount of the new batch to assess its stability profile. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation pathways and products.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative: Mix the stock solution with 3% H2O2 and incubate at room temperature for 24 hours.
-
Thermal: Incubate the stock solution at 80°C for 48 hours.
-
Photolytic: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile) with UV and MS detection.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and characterize major degradation products using their mass-to-charge ratios (m/z) and fragmentation patterns from the MS data.
-
Quantitative Data Summary (Illustrative)
The following table presents hypothetical data from a forced degradation study to illustrate the expected outcomes.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product (m/z) |
| Control (RT) | 48 | 99.5 | - |
| 0.1 M HCl, 60°C | 24 | 75.2 | 185.1 (Hypothetical) |
| 0.1 M NaOH, 60°C | 24 | 88.1 | 201.2 (Hypothetical) |
| 3% H2O2, RT | 24 | 65.7 | 218.2 (Hypothetical) |
| 80°C | 48 | 92.3 | - |
| UV Light (254 nm) | 24 | 85.4 | 185.1 (Hypothetical) |
Visualizations
Caption: Forced degradation study workflow for this compound.
Caption: Hypothetical degradation pathways for this compound.
References
Improving solubility of Dihydromaniwamycin E for in vitro assays
This technical support center provides guidance on improving the solubility of Dihydromaniwamycin E for in vitro assays. Researchers, scientists, and drug development professionals can use this information to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a novel maniwamycin derivative, identified as a "heat-shock metabolite" from the thermotolerant Streptomyces sp. JA74.[1][2] It has demonstrated notable antiviral activity against both the influenza (H1N1) virus and SARS-CoV-2.[1][3][4] Like many complex natural products, this compound is hydrophobic, which can lead to poor solubility in aqueous solutions commonly used for in vitro assays. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
Q2: Is there any published data on the solubility of this compound?
Q3: What are the recommended starting solvents for dissolving this compound?
A3: For hydrophobic compounds like this compound, it is advisable to start with a high-purity, anhydrous grade of a polar aprotic solvent. The most common choice is dimethyl sulfoxide (B87167) (DMSO). Other potential organic solvents include ethanol (B145695), methanol, and acetone.
Q4: How can I avoid my compound precipitating when I dilute it into my aqueous assay buffer or cell culture medium?
A4: This is a frequent issue when the final concentration of the organic solvent is too low to maintain the compound's solubility. Several strategies can mitigate this:
-
Higher Stock Concentration: Prepare a more concentrated stock solution in your organic solvent of choice. This allows for a smaller volume to be added to the aqueous medium, which can sometimes prevent precipitation.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. For instance, first, dilute the stock solution into a smaller volume of serum-free medium while vortexing, and then add this intermediate dilution to the final volume of the complete medium.
-
Use of Solubilizers: Incorporating non-ionic surfactants like Tween® 80 or Pluronic® F-68, or other solubilizing agents such as polyethylene (B3416737) glycol (PEG), can help maintain the compound's solubility in aqueous solutions.
Q5: The solvent I am using appears to be toxic to the cells in my assay. What should I do?
A5: Solvent toxicity is a critical consideration in cell-based assays. Here are some troubleshooting steps:
-
Include a Vehicle Control: Always run a control group that is treated with the same final concentration of the solvent (e.g., DMSO) as the cells receiving the highest concentration of this compound. This will help you distinguish between the effects of the compound and the solvent.
-
Minimize Final Solvent Concentration: Aim to keep the final concentration of the organic solvent in your cell culture medium as low as possible, typically below 0.5% for DMSO, though this can be cell-line dependent.
-
Consider Alternative Solvents: If DMSO proves to be too toxic, you might explore less toxic alternatives. However, be aware that these may have different solubilizing capacities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inadequate mixing. The chosen solvent may not be appropriate. | Increase the solvent volume incrementally. Use mechanical assistance such as vortexing or sonication. If the compound still does not dissolve, consider a different organic solvent with a different polarity. |
| Compound dissolves in the organic solvent but precipitates upon dilution in aqueous buffer. | The compound has low aqueous solubility, and the final solvent concentration is below the threshold required to keep it in solution. | Prepare a higher concentration stock solution to minimize the volume added to the aqueous buffer. Perform a serial dilution. Consider the use of co-solvents or surfactants in the final assay medium. |
| High background signal or assay interference. | The solvent may be interfering with the assay components or detection method. | Run a solvent-only control to assess its impact on the assay signal. If interference is observed, it may be necessary to find an alternative solvent or a different assay format. |
| Inconsistent results between experiments. | Incomplete dissolution of the compound, or degradation of the compound in the stock solution. | Ensure the compound is fully dissolved before making dilutions. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Storage: Store the stock solution in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Optimal Solvent for this compound
-
Solvent Selection: Prepare a panel of common, cell-culture compatible organic solvents (see table below).
-
Solubility Testing: In separate tubes, add a small, pre-weighed amount of this compound. Add a measured volume of each test solvent and attempt to dissolve the compound using vortexing and sonication.
-
Observation: Visually inspect for complete dissolution. If desired, the concentration of the dissolved compound can be quantified using a suitable analytical method like HPLC-UV.
-
Toxicity Testing: For the solvents that successfully dissolve the compound, perform a vehicle control experiment to determine the maximum non-toxic concentration for your specific cell line.
Suggested Solvents for Initial Screening
| Solvent | Polarity Index | Common Starting Concentration in Assay | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | < 0.5% | Good for dissolving many hydrophobic compounds. Can be toxic to some cell lines at higher concentrations. |
| Ethanol | 5.2 | < 1% | Less toxic than DMSO for some cells, but also generally a weaker solvent for highly hydrophobic compounds. |
| Methanol | 6.6 | < 1% | Can be more effective than ethanol for some compounds, but also more toxic. |
| Polyethylene Glycol 400 (PEG400) | - | Variable | Can be used as a co-solvent to improve aqueous solubility. Generally low toxicity. |
Visualizations
Caption: A flowchart illustrating the general workflow for preparing this compound solutions for in vitro assays.
Caption: A diagram showing the logical steps for troubleshooting precipitation issues with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a Heat-Shock Metabolite from Thermotolerant Streptomyces sp. JA74, Exhibiting Antiviral Activity against Influenza and SARS-CoV-2 Viruses | Semantic Scholar [semanticscholar.org]
Technical Support Center: Dihydromaniwamycin E Antiviral Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming potential resistance to Dihydromaniwamycin E in viral strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antiviral activity?
A1: this compound is a heat-shock metabolite derived from Streptomyces sp. that has demonstrated antiviral properties.[1][2][3] It has shown inhibitory effects against Influenza A virus (H1N1) and SARS-CoV-2.[1][2]
Q2: What is the mechanism of action of this compound?
A2: The precise mechanism of action of this compound has not been fully elucidated in the available scientific literature. Its activity against distinct viral families (influenza and coronaviruses) suggests it might target a host-cell process essential for viral replication or a highly conserved viral component.
Q3: Can viruses develop resistance to this compound?
A3: While there are no documented cases of viral resistance to this compound in the current literature, it is a possibility. Viruses, particularly RNA viruses with high mutation rates, can evolve resistance to antiviral compounds through various mechanisms. These can include mutations in the drug's target or alterations in viral or host pathways to circumvent the drug's effects.
Q4: What are the typical signs of potential resistance to this compound in my experiments?
A4: A significant and reproducible increase in the half-maximal inhibitory concentration (IC50) value compared to the baseline for a sensitive viral strain is the primary indicator of resistance. This would manifest as a decreased ability of this compound to inhibit viral replication at previously effective concentrations.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound against different viral strains.
| Virus Strain | Cell Line | Assay Type | IC50 (μM) | Reference |
| Influenza A (H1N1) | MDCK | Plaque Assay | 25.7 | |
| SARS-CoV-2 | 293TA | Not Specified | 19.7 |
Troubleshooting Guide
This guide is designed to help you navigate common issues during your experiments with this compound, with a focus on identifying and addressing potential viral resistance.
Issue 1: Decreased or inconsistent antiviral activity of this compound.
-
Question: My IC50 values for this compound are higher than the published data, or they are inconsistent between experiments. What could be the cause?
-
Answer: Several factors could contribute to this observation. Before suspecting viral resistance, it's crucial to rule out experimental variability.
-
Compound Integrity: Ensure the proper storage and handling of your this compound stock solutions. Repeated freeze-thaw cycles or improper storage could lead to degradation. Prepare fresh dilutions for each experiment.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to changes in cell physiology and susceptibility to viral infection.
-
Virus Titer: An inaccurate viral titer can lead to a high multiplicity of infection (MOI), which can overwhelm the antiviral effect of the compound. Always use a freshly titered virus stock.
-
Assay Conditions: Standardize all assay parameters, including incubation times, cell seeding density, and the timing of compound addition relative to infection.
-
Issue 2: Confirmed loss of this compound efficacy, suggesting viral resistance.
-
Question: I have ruled out experimental error, and I consistently observe a high IC50 value for this compound against my viral strain. How can I confirm and characterize this potential resistance?
-
Answer: If you suspect viral resistance, a systematic approach is needed to confirm and characterize the resistant phenotype and genotype.
-
Generate a Resistant Strain: The first step is to definitively generate a resistant viral strain through serial passage in the presence of increasing concentrations of this compound.
-
Phenotypic Confirmation: Once a potentially resistant strain is isolated, you must confirm the resistance phenotype using a quantitative antiviral assay (e.g., plaque reduction assay or yield reduction assay). A significant and stable increase in the IC50 value compared to the wild-type virus will confirm resistance.
-
Genotypic Analysis: After phenotypic confirmation, the next step is to identify the genetic basis of resistance. This involves sequencing the entire viral genome of the resistant strain and comparing it to the wild-type sequence to identify mutations.
-
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Viral Strains
This protocol describes a method for selecting for viral resistance by continuous culture in the presence of the antiviral compound.
-
Initial Infection: Infect a confluent monolayer of susceptible cells (e.g., MDCK for influenza, VeroE6 for SARS-CoV-2) with the wild-type virus at a low MOI (e.g., 0.01) in the presence of this compound at a concentration equal to the IC50.
-
Virus Amplification: Incubate the cells until cytopathic effect (CPE) is observed. Harvest the supernatant containing the progeny virus.
-
Serial Passage: Use the harvested virus to infect fresh cell monolayers. In each subsequent passage, gradually increase the concentration of this compound (e.g., in 1.5x to 2x increments).
-
Monitoring: Continue this process for multiple passages (typically 10-20). Monitor the viral titer at each passage. A sustained ability of the virus to replicate in the presence of increasing drug concentrations suggests the selection of a resistant population.
-
Isolation of Resistant Clones: Once a resistant population is established, isolate individual viral clones through plaque purification.
-
Confirmation of Resistance: Test the IC50 of the purified clones against this compound to confirm a stable resistant phenotype.
Protocol 2: Phenotypic Characterization of this compound Resistance
This protocol details how to quantify the level of resistance using a plaque reduction assay.
-
Cell Seeding: Seed 6-well plates with susceptible cells to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of both the wild-type and the putative resistant virus strains.
-
Compound Preparation: Prepare a range of concentrations of this compound in infection medium.
-
Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units) in the presence of the different concentrations of this compound.
-
Overlay and Incubation: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% agarose (B213101) and the corresponding concentration of this compound. Incubate until plaques are visible.
-
Plaque Visualization and Counting: Fix and stain the cells to visualize the plaques. Count the number of plaques at each drug concentration.
-
IC50 Determination: Calculate the IC50 value as the concentration of this compound that reduces the number of plaques by 50% compared to the no-drug control. A significant fold-change in the IC50 of the resistant strain compared to the wild-type confirms resistance.
Protocol 3: Genotypic Analysis of Resistant Strains
This protocol outlines the steps for identifying mutations associated with resistance.
-
RNA Extraction: Extract viral RNA from both the wild-type and the confirmed resistant virus stocks using a commercial viral RNA extraction kit.
-
Reverse Transcription and PCR (RT-PCR): Synthesize cDNA from the viral RNA and amplify the entire viral genome using overlapping PCR primers.
-
DNA Sequencing: Sequence the PCR products using next-generation sequencing (NGS) to obtain the full genome sequence of both the wild-type and resistant viruses.
-
Sequence Analysis: Align the sequences of the resistant and wild-type viruses to identify any nucleotide changes that result in amino acid substitutions.
-
Mutation Confirmation: Once mutations are identified, it is important to confirm their role in resistance. This can be done through reverse genetics, where the identified mutation is introduced into a wild-type virus backbone, and the resulting virus is tested for its susceptibility to this compound.
Visualizations
Caption: Hypothetical host-directed mechanism of this compound.
Caption: Workflow for investigating this compound resistance.
Caption: Decision tree for troubleshooting inconsistent results.
References
Technical Support Center: Dihydromaniwamycin E Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the purity of isolated Dihydromaniwamycin E.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial extract of this compound is a complex mixture with many impurities. What is the best initial cleanup strategy?
A1: For complex crude extracts, a multi-step approach is recommended to remove major classes of impurities before fine purification.[1][2] A common and effective initial strategy involves liquid-liquid partitioning or solid-phase extraction (SPE).[3]
-
Liquid-Liquid Partitioning: This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous phase and an organic solvent).[1] By selecting appropriate solvents, you can selectively move this compound into one phase, leaving many impurities behind.
-
Solid-Phase Extraction (SPE): SPE is a chromatographic technique that can efficiently remove interfering compounds.[3] The crude extract is passed through a solid sorbent that retains the target compound or the impurities, which are then eluted separately.
Q2: I am observing low recovery of this compound after my initial purification steps. What could be the cause?
A2: Low recovery can stem from several factors. Consider the following:
-
Compound Instability: this compound, like many natural products, may be sensitive to pH, temperature, or light. For instance, a similar dihydroflavonol, Dihydromyricetin (B1665482), is unstable in weak alkaline solutions and its degradation is accelerated by certain metal ions.[4] Ensure your purification buffers are in a stable pH range and consider working at lower temperatures.
-
Improper Solvent Selection: The solvents used for extraction and elution must be optimized. If the solvent is too weak, the compound of interest may not be fully eluted from your column or sorbent. Conversely, a solvent that is too strong might co-elute impurities.
-
Irreversible Adsorption: Some compounds can irreversibly bind to the stationary phase of your chromatography column. This is more common with highly polar or reactive molecules.
Q3: My High-Performance Liquid Chromatography (HPLC) results show co-eluting peaks, and I can't achieve baseline separation. How can I improve the resolution?
A3: Achieving high purity with HPLC often requires careful method development.[5] Here are some troubleshooting steps to improve peak resolution:
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic solvent to the aqueous buffer. A weaker mobile phase (less organic solvent) will generally increase retention times and may improve separation.[5]
-
pH: If this compound or the impurities are ionizable, adjusting the pH of the mobile phase can significantly alter their retention behavior and improve separation.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different chemistry (e.g., C18, Phenyl-Hexyl, Cyano) that can offer different selectivity.
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, can help to separate compounds with a wide range of polarities.[6]
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Check for Column Overload: Injecting too much sample can lead to peak broadening and splitting.[7] Try injecting a smaller volume or a more dilute sample.
Q4: I am observing peak tailing or fronting in my HPLC chromatogram. What is causing this?
A4: Peak asymmetry can be caused by several factors:
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape. Consider replacing the column.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[7] Whenever possible, dissolve your sample in the initial mobile phase.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Adding a small amount of a competing agent (like triethylamine (B128534) for basic compounds) to the mobile phase can sometimes mitigate this.
Experimental Protocols
General Purification Workflow
A typical workflow for increasing the purity of this compound would involve an initial extraction followed by one or more chromatographic steps.
Caption: General workflow for this compound purification.
Detailed Preparative HPLC Protocol
This protocol outlines a starting point for the final purification of this compound using preparative HPLC. Optimization will likely be necessary.
-
Column Selection:
-
Stationary Phase: C18 is a good starting point for many natural products.
-
Dimensions: For preparative scale, a column with a larger internal diameter (e.g., 10-50 mm) and particle size (e.g., 5-10 µm) is required.
-
-
Mobile Phase Preparation:
-
Solvents: Use HPLC-grade solvents (e.g., acetonitrile (B52724) or methanol (B129727) and water).[5]
-
Additives: Consider adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to both the aqueous and organic phases to improve peak shape and reproducibility.
-
Degassing: Thoroughly degas the mobile phase to prevent bubble formation in the pump and detector.[6]
-
-
Method Development on Analytical Scale:
-
Before moving to a preparative scale, develop and optimize the separation method on a smaller analytical HPLC system. This will save valuable sample and solvent.
-
Experiment with different mobile phase compositions and gradients to achieve the best separation of this compound from its impurities.
-
-
Scaling to Preparative HPLC:
-
Once an optimal separation is achieved on the analytical scale, scale the method up to the preparative column. This involves adjusting the flow rate and injection volume according to the column dimensions.
-
-
Fraction Collection:
-
Use a fraction collector to automatically collect the eluent corresponding to the peak of this compound.
-
-
Purity Analysis and Post-Processing:
-
Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Pool the pure fractions and remove the solvent (e.g., by rotary evaporation or lyophilization) to obtain the purified this compound.
-
Data Presentation
The following table provides a hypothetical summary of purification results at different stages. Actual values will vary depending on the starting material and the specifics of the protocol.
| Purification Step | Total Mass (mg) | Purity of this compound (%) | Yield (%) |
| Crude Extract | 1000 | 5 | 100 |
| Liquid-Liquid Partitioning | 250 | 20 | 95 |
| Column Chromatography | 80 | 65 | 85 |
| Preparative HPLC | 25 | >98 | 60 |
Logical Troubleshooting Flow
This diagram illustrates a logical approach to troubleshooting common HPLC purification issues.
Caption: Troubleshooting logic for HPLC purification.
References
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Physicochemical properties of dihydromyricetin and the effects of ascorbic acid on its stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 6. ijnrd.org [ijnrd.org]
- 7. ijsdr.org [ijsdr.org]
Common pitfalls in Dihydromaniwamycin E experimental design
Here is a technical support center for researchers working with Dihydromaniwamycin E.
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges in experimental design and execution.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its known biological activity?
This compound is a heat-shock metabolite isolated from the thermotolerant bacterium Streptomyces sp.[1]. It has demonstrated antiviral activity against the influenza A (H1N1) virus and SARS-CoV-2.[1]. In cell-based assays, it has been shown to inhibit viral infection with IC50 values of 25.7 µM for influenza (in MDCK cells) and 19.7 µM for SARS-CoV-2 (in 293TA cells)[1].
2. How should I dissolve and store this compound?
This compound is a complex natural product and may have limited solubility in aqueous solutions. For stock solutions, it is recommended to use a polar organic solvent such as DMSO. Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. For cell-based assays, dilute the DMSO stock solution in your culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced artifacts.
3. I am seeing high variability in my IC50 values between experiments. What could be the cause?
High variability in antiviral assays is a common issue. Several factors could be responsible:
-
Compound Instability: this compound may be unstable in culture medium over long incubation periods. Consider refreshing the compound-containing medium for longer experiments.
-
Inconsistent Viral Titer: Ensure you are using a consistent multiplicity of infection (MOI) for each experiment. Titer your viral stocks regularly.
-
Cell Health and Density: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density. Over-confluent or unhealthy cells can lead to unreliable results.
-
Compound Precipitation: The compound may precipitate out of the medium at higher concentrations. Visually inspect your wells for any signs of precipitation.
4. How can I distinguish between specific antiviral activity and general cytotoxicity?
This is a critical step in validating your results. Always run a parallel cytotoxicity assay using the same cell line, compound concentrations, and incubation time as your antiviral assay, but without the virus. A common method is an MTS or MTT assay. The therapeutic index (TI), calculated as CC50 (cytotoxic concentration 50%) / IC50 (inhibitory concentration 50%), can then be determined. A higher TI value indicates a more favorable specificity for antiviral activity over cytotoxicity.
Troubleshooting Guides
Problem 1: Poor Solubility in Aqueous Buffers
Symptoms:
-
Visible precipitate in your final working solution.
-
Low or inconsistent bioactivity.
-
Non-linear or flat dose-response curves.
Troubleshooting Steps:
-
Optimize Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. Gently warm (to no more than 37°C) and vortex to ensure complete dissolution.
-
Use a Surfactant: For in vitro assays, consider the use of a non-ionic surfactant like Tween-80 (at a low concentration, e.g., 0.01%) in your final dilution buffer to improve solubility. Always test the effect of the surfactant on your cells and the virus in control experiments.
-
Sonication: Briefly sonicate the stock solution to break up any aggregates before making final dilutions.
-
pH Adjustment: If the pKa of this compound is known or can be predicted, adjusting the pH of the buffer may improve solubility. However, ensure the pH is compatible with your experimental system.
Problem 2: Inconsistent Western Blot Results for Pathway Analysis
Symptoms:
-
High background or non-specific bands.
-
Weak or no signal for the target protein.
-
Inconsistent changes in protein expression/phosphorylation after treatment.
Troubleshooting Steps:
-
Confirm Compound Activity: Before proceeding with western blotting, confirm that the batch of this compound you are using is active in your primary antiviral assay.
-
Optimize Treatment Time and Dose: Perform a time-course and dose-response experiment to find the optimal conditions for observing changes in your target signaling pathway.
-
Positive and Negative Controls: Include appropriate controls. For example, if you are investigating the inhibition of a kinase, include a known selective inhibitor of that kinase as a positive control.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.
Quantitative Data Summary
Table 1: Reported Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | IC50 (µM) | Citation |
| Influenza A (H1N1) | MDCK | Plaque Assay | 25.7 | [1] |
| SARS-CoV-2 | 293TA | Not Specified | 19.7 | [1] |
Table 2: Hypothetical Solubility and Stability Data for this compound
| Solvent/Buffer | Solubility (at 25°C) | Stability (t½ at 37°C) | Notes |
| DMSO | > 50 mg/mL | > 48 hours | Recommended for stock solutions. |
| Ethanol | 10-20 mg/mL | 24 hours | Use with caution due to potential effects on cells. |
| PBS (pH 7.4) | < 0.1 mg/mL | < 2 hours | Not recommended for direct dissolution. |
| DMEM + 10% FBS | ~100 µM | 8-12 hours | Prepare fresh for each experiment. |
Note: Data in Table 2 is hypothetical and intended for illustrative purposes.
Experimental Protocols
Protocol: Plaque Reduction Neutralization Assay
This protocol is designed to determine the IC50 of this compound against a plaque-forming virus (e.g., Influenza A).
Materials:
-
Vero or MDCK cells
-
Influenza A virus stock of known titer (PFU/mL)
-
This compound
-
DMSO
-
6-well plates
-
Infection medium (e.g., DMEM + 2 µg/mL TPCK-trypsin)
-
Agarose (B213101) overlay (e.g., 2X MEM, 1.6% agarose, DEAE-Dextran)
-
Crystal Violet solution
Procedure:
-
Cell Seeding: Seed 6-well plates with Vero or MDCK cells and grow to 95-100% confluency.
-
Compound Dilution: Prepare serial dilutions of this compound in infection medium. Start with a high concentration (e.g., 200 µM) and perform 2-fold or 3-fold dilutions. Include a "vehicle control" with the same concentration of DMSO as the highest drug concentration.
-
Virus Preparation: Dilute the virus stock in infection medium to a concentration that will yield 50-100 plaques per well.
-
Neutralization: Mix equal volumes of each compound dilution with the diluted virus. Incubate for 1 hour at 37°C. Also, include a "virus only" control (virus mixed with infection medium without the compound).
-
Infection: Wash the confluent cell monolayers twice with PBS. Inoculate the cells with the virus-compound mixtures.
-
Adsorption: Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.
-
Overlay: Aspirate the inoculum and overlay the cells with 2 mL of agarose overlay medium.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-4 days).
-
Fixation and Staining: Fix the cells with 10% formalin for at least 4 hours. Remove the agarose plugs and stain with 0.5% crystal violet solution for 15 minutes.
-
Analysis: Wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the "virus only" control. Plot the percent reduction against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for inconsistent IC50 values.
Caption: Hypothetical signaling pathway for this compound.
Caption: Decision tree for preparing this compound solutions.
References
Technical Support Center: Enhancing Heat-Shock Metabolite Production in Streptomyces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the production of heat-shock metabolites in Streptomyces.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at inducing and analyzing heat-shock metabolites.
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield of Target Metabolites After Heat Shock | 1. Suboptimal Heat Shock Conditions: The temperature or duration of the heat shock may not be optimal for the specific Streptomyces strain. 2. Inappropriate Growth Phase: Heat shock was not applied during the optimal metabolic phase. 3. Unsuitable Culture Medium: The medium may lack necessary precursors or have inhibitory components. 4. Strain Viability: The heat shock may have been too severe, leading to significant cell death. | 1. Optimize Heat Shock Parameters: Systematically vary the heat shock temperature (e.g., 37-45°C) and duration (e.g., 15-60 minutes). Some strains may require prolonged cultivation at a higher temperature (e.g., 45°C) to produce "heat shock metabolites" (HSMs)[1][2]. 2. Determine Optimal Induction Time: Apply heat shock at different stages of growth (e.g., early-log, mid-log, late-log, stationary phase) to identify the most productive phase. 3. Optimize Media Composition: Test different carbon and nitrogen sources. Some studies suggest that specific media compositions can significantly enhance the production of secondary metabolites[3][4]. Consider using a defined medium to better control for nutritional factors. 4. Assess Cell Viability: After heat shock, perform a viability assay (e.g., plate counts) to ensure that a sufficient population of viable cells remains for metabolite production. If viability is low, reduce the intensity or duration of the heat shock. |
| Inconsistent Metabolite Production Between Batches | 1. Variability in Inoculum: Differences in the age or size of the inoculum can lead to inconsistent growth and metabolite production. 2. Fluctuations in Culture Conditions: Minor variations in pH, temperature, or aeration can impact secondary metabolism. 3. Genetic Instability of the Strain: Streptomyces strains can be genetically unstable, leading to variations in metabolite production over time. | 1. Standardize Inoculum Preparation: Use a consistent method for preparing the inoculum, such as a standardized spore suspension or a seed culture grown for a fixed period. 2. Maintain Consistent Culture Parameters: Carefully monitor and control pH, temperature, and agitation speed throughout the fermentation process. 3. Regularly Re-streak from a Master Stock: To minimize the effects of genetic drift, periodically start new cultures from a frozen glycerol (B35011) stock of the original strain. |
| Difficulty in Detecting/Isolating the Target Metabolite | 1. Inefficient Extraction Method: The solvent or method used for extraction may not be suitable for the target metabolite. 2. Low Concentration of the Metabolite: The metabolite may be produced at levels below the detection limit of the analytical method. 3. Metabolite Instability: The target compound may be unstable under the extraction or analysis conditions. | 1. Test Different Extraction Solvents: Common solvents for extracting secondary metabolites from Streptomyces include ethyl acetate (B1210297) and 1-butanol[5]. Test a range of solvents with varying polarities. 2. Concentrate the Extract: Before analysis, concentrate the crude extract to increase the likelihood of detecting low-abundance metabolites. 3. Optimize Analytical Parameters: Adjust the parameters of your analytical method (e.g., LC-MS) to enhance sensitivity for the target compound. This may include using a different column, mobile phase, or ionization source. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind using heat shock to enhance secondary metabolite production in Streptomyces?
A1: The heat shock response is a highly conserved cellular mechanism to cope with thermal stress. In Streptomyces, this response is primarily regulated by transcriptional repressors such as HrcA, HspR, and RheA. At normal temperatures, these repressors bind to specific DNA sequences and inhibit the expression of heat shock genes, which include chaperones and proteases. A sudden increase in temperature leads to the inactivation of these repressors, allowing for the transcription of heat shock genes. This global change in gene expression can also activate "silent" or cryptic biosynthetic gene clusters, leading to the production of novel or increased quantities of secondary metabolites, often referred to as heat-shock metabolites (HSMs).
Q2: What are the key regulatory pathways involved in the heat shock response in Streptomyces?
A2: The heat shock response in Streptomyces is mainly controlled by three negative regulatory systems:
-
The HrcA/CIRCE Regulon: The HrcA repressor binds to the CIRCE (Controlling Inverted Repeat of Chaperone Expression) element, which is found in the promoter regions of the groE and dnaK operons. Heat stress is thought to cause a conformational change in HrcA, leading to its dissociation from the CIRCE element and subsequent gene expression.
-
The HspR/HAIR Regulon: The HspR repressor controls the expression of the dnaK operon and the clpB gene by binding to a conserved inverted repeat sequence known as HAIR (HspR Associated Inverted Repeat). The chaperone DnaK is believed to act as a co-repressor. During heat shock, DnaK is titrated away by denatured proteins, leading to the inactivation of HspR and the expression of its target genes.
-
The RheA/hsp18 Regulon: The RheA repressor specifically controls the expression of the hsp18 gene, which encodes a small heat shock protein. RheA has intrinsic thermosensor activity, meaning it directly senses temperature changes. At elevated temperatures, RheA undergoes a reversible conformational change that prevents it from binding to its operator sequence, thus allowing for the transcription of hsp18.
Q3: What are some examples of heat-shock metabolites produced by Streptomyces?
A3: Several secondary metabolites have been shown to be produced or have their production enhanced by heat shock in various Streptomyces species. Examples include:
-
Jadomycin B: Produced by Streptomyces venezuelae after a heat shock. A twofold increase in production has been reported in a genetically engineered strain.
-
Granaticin: Production is influenced by temperature in Streptomyces thermoviolaceus, with the highest yield observed at 45°C. Optimized conditions have led to a 3.30-fold increase in granaticinic acid production.
-
Actinomycin C and Nonactin-group antibiotics: Production of these antibiotics was shown to increase by 27% and 30%, respectively, after heat shock in different Streptomyces strains.
-
Streptolactam D: A heat-shock metabolite produced by Streptomyces sp. JA74 during cultivation at 45°C. This compound was found to promote the thermotolerance of the producing strain.
Q4: How does heat shock affect the growth and viability of Streptomyces?
A4: The effect of heat shock on Streptomyces growth and viability is dose-dependent. Mild heat shock may have a minimal impact on growth or can even be beneficial for inducing metabolite production. However, more severe heat shock (e.g., higher temperatures or longer durations) can lead to growth inhibition and a decrease in biomass. At very high temperatures (e.g., 42-50°C), mycelial growth may cease altogether. It is crucial to find a balance between inducing the heat shock response and maintaining sufficient cell viability for metabolite synthesis.
Quantitative Data on Heat-Shock Metabolite Production
| Metabolite | Streptomyces Species | Heat Shock/Optimized Condition | Fold Increase/Yield | Reference |
| Jadomycin B | S. venezuelae (engineered strain) | Genetic engineering of regulatory region | ~2-fold | |
| Granaticinic Acid | S. thermoviolaceus NT1 | Optimized at 36.53°C | 3.30-fold (61.35 mg/L) | |
| Granaticin | S. thermoviolaceus NCIB 10076 | Cultivation at 45°C | Highest yield | |
| Actinomycin C | Streptomyces sp. 26-115 & S. chrysomallus 23209 | Heat shock | 27% increase | |
| Nonactin-group antibiotics | S. werraensis 1365 | Heat shock | 30% increase |
Experimental Protocols
Protocol 1: Heat Shock Induction of Streptomyces for Secondary Metabolite Production
-
Inoculum Preparation:
-
Prepare a spore suspension or a vegetative mycelium stock of the desired Streptomyces strain.
-
Inoculate a seed culture in a suitable liquid medium (e.g., Tryptic Soy Broth) and incubate at the optimal growth temperature (typically 28-30°C) with shaking (e.g., 200 rpm) until it reaches the desired growth phase (e.g., mid-log phase).
-
-
Production Culture:
-
Inoculate the production medium with the seed culture (e.g., 5% v/v).
-
Incubate the production culture under optimal growth conditions until it reaches the desired growth phase for heat shock induction.
-
-
Heat Shock Treatment:
-
Transfer the culture flasks to a pre-heated incubator or water bath set to the desired heat shock temperature (e.g., 42°C).
-
Incubate for the desired duration (e.g., 30 minutes).
-
For prolonged heat treatment, maintain the culture at the elevated temperature (e.g., 45°C) for several days.
-
-
Post-Shock Incubation:
-
Return the culture flasks to the optimal growth temperature and continue incubation for the desired production period (e.g., 3-7 days).
-
Protocol 2: Extraction of Secondary Metabolites from Streptomyces Culture
-
Separation of Biomass and Supernatant:
-
Harvest the culture broth by centrifugation (e.g., 5000 x g for 15 minutes) to separate the mycelial biomass from the supernatant.
-
-
Extraction of Extracellular Metabolites (from Supernatant):
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate).
-
Shake vigorously for 10-15 minutes and then allow the layers to separate.
-
Collect the organic phase.
-
Repeat the extraction of the aqueous phase two more times with fresh solvent.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude extract.
-
-
Extraction of Intracellular Metabolites (from Biomass):
-
Wash the mycelial pellet with distilled water.
-
Resuspend the mycelia in a suitable solvent (e.g., methanol (B129727) or acetone).
-
Disrupt the cells by sonication or grinding with a mortar and pestle.
-
Separate the cell debris by centrifugation and collect the solvent containing the intracellular metabolites.
-
Evaporate the solvent to obtain the crude extract.
-
Protocol 3: Analysis of Secondary Metabolites by LC-MS
-
Sample Preparation:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC-MS Analysis:
-
Inject the sample into an LC-MS system equipped with a suitable column (e.g., C18).
-
Use a mobile phase gradient appropriate for separating the compounds of interest (e.g., a water/acetonitrile gradient with 0.1% formic acid).
-
Set the mass spectrometer to acquire data in a suitable mass range and ionization mode (positive or negative).
-
Analyze the data using appropriate software to identify and quantify the target metabolites based on their retention times and mass spectra.
-
Visualizations
Caption: Experimental workflow for enhancing and analyzing heat-shock metabolites.
Caption: HspR/HAIR signaling pathway in Streptomyces.
Caption: RheA thermosensor signaling pathway in Streptomyces.
References
- 1. Multi-Response Optimization of Granaticinic Acid Production by Endophytic Streptomyces thermoviolaceus NT1, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodology for awakening the potential secondary metabolic capacity in actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
Dihydromaniwamycin E Cytotoxicity Assay: Technical Support Center
Welcome to the technical support center for Dihydromaniwamycin E cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic?
A1: Published research indicates that this compound, a heat-shock metabolite from Streptomyces sp., does not exhibit cytotoxicity at concentrations effective for its antiviral activity against influenza and SARS-CoV-2 viruses.[1][2] Specifically, it was found to be non-cytotoxic in MDCK, 293TA, and VeroE6T cells at concentrations up to its antiviral IC50 of approximately 20-26 μM.[1][2][3] However, cytotoxicity may be observed under different experimental conditions, such as at higher concentrations, in different cell lines, or after longer incubation periods.
Q2: What are the common reasons for not observing expected cytotoxicity?
A2: If you are expecting to see a cytotoxic effect with this compound and are not, several factors could be at play. These include using a concentration that is too low, testing in a resistant cell line, or issues with the compound's stability or solubility. It is also crucial to consider that the compound may genuinely not be cytotoxic under your specific experimental conditions.
Q3: Why am I observing unexpected cytotoxicity?
A3: Unexpected cytotoxicity can arise from several sources. High concentrations of the compound, off-target effects, or issues with the solvent (e.g., DMSO) concentration can induce cell death. Additionally, the cytotoxicity assay itself may be prone to artifacts. For instance, compounds with reducing properties can interfere with tetrazolium-based assays like MTT, leading to false signals.
Q4: Can the azoxy moiety in this compound interfere with cytotoxicity assays?
A4: Yes, it is possible. Other natural products containing an azoxy group have been shown to induce cytotoxicity through mechanisms like oxidative stress and mitochondrial dysfunction. If this compound affects mitochondrial function, it could directly interfere with assays that measure metabolic activity, such as the MTT or resazurin (B115843) assays, potentially leading to misleading results.
Troubleshooting Guides
This section is divided into two common scenarios researchers may face.
Scenario A: No Cytotoxicity Observed (But Was Expected)
If your assay shows high cell viability despite treatment with this compound, consider the following troubleshooting steps.
| Potential Cause | Explanation | Recommended Solution |
| Compound Concentration | The concentrations tested may be too low to induce a cytotoxic response. Published data shows no cytotoxicity at antiviral IC50 concentrations. | Perform a dose-response experiment with a wider range of concentrations, extending to higher levels (e.g., >100 μM). |
| Cell Line Resistance | The chosen cell line may be inherently resistant to the cytotoxic effects of this compound. | Test the compound on a panel of different cell lines, including those known to be sensitive to other cytotoxic agents. |
| Incubation Time | The duration of exposure to the compound may be too short to induce detectable cell death. | Conduct a time-course experiment, measuring cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours). |
| Compound Solubility/Stability | This compound may not be fully dissolved or could be degrading in the culture medium. | Visually inspect for precipitate. Prepare fresh stock solutions and consider using a low percentage of a solubilizing agent like DMSO, ensuring the final concentration is non-toxic to cells (typically <0.5%). |
| Assay Sensitivity | The chosen assay may not be sensitive enough to detect the specific mode of cell death, if any, induced by the compound. | Consider using a more sensitive or mechanistically different assay. For example, if suspecting apoptosis, an Annexin V/PI staining assay could be more informative than a metabolic assay. |
Scenario B: Unexpectedly High Cytotoxicity Observed
If you are observing a cytotoxic effect that is unexpected or inconsistent, the following guide can help pinpoint the issue.
| Potential Cause | Explanation | Recommended Solution |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | Ensure the final solvent concentration in the culture medium is low (e.g., <0.5% for DMSO) and include a vehicle control (media with the same solvent concentration but no compound) in your experiment. |
| Assay Interference | The compound may be directly interacting with the assay reagents. For example, compounds with reducing properties can convert MTT to formazan (B1609692), mimicking metabolic activity and masking cytotoxicity. | Run a cell-free control by adding this compound to culture medium with the assay reagent (e.g., MTT) but without cells. If a color change occurs, the compound is interfering with the assay. Consider switching to a non-colorimetric assay, such as an ATP-based luminescence assay or a lactate (B86563) dehydrogenase (LDH) release assay. |
| Cell Culture Health | Unhealthy cells, high passage numbers, or contamination (e.g., mycoplasma) can make them more susceptible to stress and lead to inconsistent results. | Use cells with a low passage number, ensure they are in the logarithmic growth phase, and regularly test for mycoplasma contamination. |
| Edge Effects | Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and the test compound, leading to artificially high cytotoxicity. | Avoid using the outer wells of the plate for experimental data. Fill these wells with sterile PBS or media to maintain humidity. |
| Compound Precipitation | At high concentrations, the compound may precipitate out of solution, and these precipitates can scatter light, leading to inaccurate absorbance readings or cause physical stress to the cells. | Visually inspect the wells under a microscope for any precipitate. If observed, improving the solubility of the compound is necessary. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include vehicle-only and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently mix the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
Caspase-3 Activity Assay Protocol (Apoptosis Detection)
This assay detects the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After treating cells with this compound, harvest both adherent and floating cells. Wash with ice-cold PBS and resuspend in a chilled cell lysis buffer. Incubate on ice for 10-15 minutes.
-
Lysate Collection: Centrifuge the cell suspension to pellet cellular debris. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Prepare a reaction mixture containing a caspase-3 substrate (e.g., DEVD-pNA). Add the reaction mix to each well.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 400-405 nm for pNA) using a microplate reader. The signal is proportional to the caspase-3 activity.
Visual Troubleshooting and Workflows
Below are diagrams to visualize experimental workflows and logical relationships for troubleshooting your this compound cytotoxicity assays.
Caption: General experimental workflow for cytotoxicity assays.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Potential apoptosis signaling pathway for azoxy compounds.
References
Validation & Comparative
A Comparative Analysis of the Antiviral Efficacy of Dihydromaniwamycin E and Maniwamycin E
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral properties of two related natural products, dihydromaniwamycin E and maniwamycin E. Both compounds have been identified as potential antiviral agents, and this document summarizes the available experimental data to facilitate further research and development.
This compound is a recently discovered heat-shock metabolite isolated from the thermotolerant bacterium Streptomyces sp. JA74.[1] Its production is notably induced by cultivating the bacteria at elevated temperatures.[1] Maniwamycin E is a known analogue and is also produced by the same bacterial strain, with enhanced production observed at higher temperatures.[1]
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of this compound and maniwamycin E has been evaluated against two significant human pathogens: Influenza A virus (H1N1) and SARS-CoV-2. The half-maximal inhibitory concentration (IC50) values from these studies are presented below.
| Compound | Virus | Cell Line | IC50 (µM) |
| This compound | Influenza A (H1N1) | MDCK | 25.7[1] |
| SARS-CoV-2 | 293TA | 19.7[1] | |
| Maniwamycin E | Influenza A (H1N1) | MDCK | 63.2[1] |
| SARS-CoV-2 | 293TA | 9.7[1] |
MDCK: Madin-Darby Canine Kidney cells 293TA: Human embryonic kidney cells expressing the SV40 large T antigen
Based on the available data, this compound demonstrates greater potency against the Influenza A (H1N1) virus, with an IC50 value approximately 2.5 times lower than that of maniwamycin E. Conversely, maniwamycin E exhibits stronger activity against SARS-CoV-2 in 293TA cells, with an IC50 value roughly half that of this compound.[1] It is important to note that neither compound showed cytotoxicity in the cell lines at their effective antiviral concentrations.[1]
Experimental Protocols
The following are detailed methodologies for the key antiviral assays used to determine the efficacy of this compound and maniwamycin E.
Influenza A (H1N1) Virus Plaque Assay
This assay is a standard method for quantifying the infectivity of a virus by measuring its ability to form plaques, or zones of cell death, in a confluent monolayer of host cells.
-
Cell Preparation: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and cultured until they form a confluent monolayer.
-
Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and then infected with a diluted suspension of Influenza A (H1N1) virus.
-
Compound Treatment: Following a 1-hour incubation period to allow for viral adsorption, the virus-containing medium is removed. The cells are then overlaid with a medium containing various concentrations of the test compounds (this compound or maniwamycin E) and low-melting-point agarose.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 2-3 days to allow for plaque formation.
-
Plaque Visualization and Quantification: The cells are fixed with formaldehyde (B43269) and stained with a crystal violet solution. The plaques appear as clear zones against a background of stained, viable cells. The number of plaques is counted for each compound concentration.
-
IC50 Determination: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
SARS-CoV-2 Antiviral Assay
This assay determines the ability of a compound to inhibit the cytopathic effect (CPE) induced by SARS-CoV-2 infection.
-
Cell Seeding: 293TA cells are seeded in 96-well plates and incubated overnight to allow for cell attachment.
-
Compound and Virus Addition: The cells are treated with serial dilutions of the test compounds. Subsequently, a suspension of SARS-CoV-2 is added to the wells.
-
Incubation: The plates are incubated for a period sufficient to allow for the development of a clear cytopathic effect in the virus-infected, untreated control wells (typically 2-3 days).
-
CPE Evaluation: The cytopathic effect is quantified using a suitable method, such as staining with a vital dye (e.g., crystal violet or neutral red) followed by spectrophotometric measurement, or by using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
IC50 Calculation: The IC50 value is determined as the compound concentration that inhibits the virus-induced cytopathic effect by 50% relative to the untreated virus control.
Mechanism of Action and Signaling Pathways
The precise antiviral mechanism of action for both this compound and maniwamycin E has not yet been fully elucidated. As natural products containing an azoxy moiety, their mode of action could involve various stages of the viral life cycle.
Hypothetical Antiviral Mechanism Workflow
The following diagram illustrates a generalized viral life cycle and indicates potential points of inhibition for antiviral compounds. The specific stage at which this compound and maniwamycin E exert their effects is currently unknown.
References
A Comparative Analysis of Dihydromaniwamycin E and Oseltamivir as Anti-Influenza Agents
For Immediate Release
This guide provides a detailed comparative analysis of two antiviral compounds, Dihydromaniwamycin E and oseltamivir (B103847), for researchers, scientists, and drug development professionals. The focus is on their efficacy against the influenza virus, supported by available experimental data and detailed methodologies for key assays.
Executive Summary
Oseltamivir, commercially known as Tamiflu®, is a well-established neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B virus infections.[1][2] this compound is a more recently identified heat-shock metabolite derived from Streptomyces sp. that has demonstrated antiviral activity against the influenza virus.[3] This document presents a side-by-side comparison of their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action
Oseltamivir: Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.[4][5] This active metabolite acts as a competitive inhibitor of the influenza virus's neuraminidase enzyme. Neuraminidase is crucial for the release of newly formed virus particles from infected cells. By blocking this enzyme, oseltamivir prevents the spread of the virus to other cells.
This compound: While the precise mechanism of action for this compound is not yet fully elucidated, evidence suggests that metabolites from Streptomyces species can interfere with the early stages of viral infection. One proposed mechanism is the inhibition of the fusogenic process of the viral hemagglutinin (HA) protein, which is essential for the virus's entry into host cells. This would represent a different therapeutic target compared to oseltamivir.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available quantitative data for this compound and oseltamivir against influenza viruses. The data is primarily derived from studies using Madin-Darby Canine Kidney (MDCK) cells, a standard cell line for influenza research.
| Parameter | This compound | Oseltamivir Carboxylate |
| Target Virus | Influenza A (H1N1) | Influenza A and B |
| IC50 (H1N1) | 25.7 µM | <3 nM (for NA inhibition) |
| CC50 (MDCK cells) | Not cytotoxic at IC50 concentration | >1000 µM |
| Selectivity Index (SI = CC50/IC50) | >1 (estimated) | >333 (estimated for NA inhibition) |
Note: The Selectivity Index (SI) is a crucial measure of a drug's therapeutic window, with a higher SI indicating greater selectivity for viral targets over host cells. The SI for this compound is an estimation based on the available data.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC50).
Principle: A confluent monolayer of host cells is infected with the virus in the presence of varying concentrations of the antiviral compound. A semi-solid overlay is then applied to restrict viral spread to adjacent cells, leading to the formation of localized areas of cell death (plaques). The number of plaques is then counted to determine the antiviral efficacy.
Detailed Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well plates and incubate until they form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Infection: Wash the cell monolayers and infect them with the diluted virus in the presence of various concentrations of the test compound (this compound or oseltamivir).
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose (B213101) or Avicel) to each well.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well and calculate the IC50 value.
Neuraminidase Inhibition Assay (Fluorescence-Based)
This assay is used to determine the inhibitory effect of a compound on the neuraminidase enzyme activity.
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, it releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the neuraminidase enzyme, the test compound at various concentrations, and the MUNANA substrate.
-
Plate Setup: In a 96-well black plate, add the diluted test compound and the neuraminidase enzyme solution to the designated wells.
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the MUNANA substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., ethanol/NaOH mixture).
-
Fluorescence Reading: Measure the fluorescence using a microplate reader at an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.
-
IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
Comparative Mechanism of Action
Caption: Comparative mechanisms of Oseltamivir and this compound.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for the Plaque Reduction Assay.
Conclusion
Oseltamivir is a potent and selective inhibitor of influenza neuraminidase with a well-established clinical profile. This compound represents a promising anti-influenza candidate with a potentially different mechanism of action, targeting viral entry. Further studies are required to fully elucidate the mechanism of this compound and to establish its in vivo efficacy and safety profile. The development of antivirals with novel mechanisms of action is critical to address the ongoing threat of influenza virus resistance to existing therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Important antiviral properties of Streptomyces species compounds - Indian J Microbiol Res [ijmronline.org]
- 5. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
Dihydromaniwamycin E vs. Remdesivir: A Comparative Guide to SARS-CoV-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The global effort to identify effective antiviral agents against SARS-CoV-2 has led to the investigation of numerous compounds. This guide provides a detailed, objective comparison of two such molecules: dihydromaniwamycin E, a novel heat-shock metabolite, and remdesivir (B604916), a nucleotide analog prodrug that has been a cornerstone of COVID-19 treatment. This comparison is based on available experimental data to inform further research and drug development efforts.
Quantitative Comparison of Antiviral Activity
The in vitro efficacy of this compound and remdesivir against SARS-CoV-2 has been quantified in various cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral activity or protect 50% of cells from virus-induced death, respectively.
| Compound | Virus Strain | Cell Line | Assay Endpoint | IC50 / EC50 (µM) | Reference |
| This compound | SARS-CoV-2 | 293TA | Not Specified | 19.7 (IC50) | [1] |
| This compound | SARS-CoV-2 | VeroE6T | Not Specified | >25 (IC50) | [1] |
| Remdesivir | SARS-CoV-2 | Vero E6 | Viral RNA Yield (qRT-PCR) | 0.77 (EC50) | [2] |
| Remdesivir | SARS-CoV-2 | Vero E6 | Not Specified | 23.15 (EC50) | [2] |
| Remdesivir | SARS-CoV | HAE | Not Specified | 0.069 (EC50) | [2] |
| Remdesivir | MERS-CoV | HAE | Not Specified | 0.074 (EC50) | [2] |
| Remdesivir | SARS-CoV-2 | Vero E6 | CPE | 0.47 (EC50) | [3] |
| Remdesivir (GS-441524) | SARS-CoV-2 | Calu-3 | Not Specified | 0.62 (EC50) | [3] |
Note: Direct comparison of potency should be made with caution due to variations in experimental conditions, including cell lines, virus strains, and assay endpoints.
Mechanism of Action
The antiviral mechanisms of this compound and remdesivir differ significantly, targeting distinct stages of the viral life cycle.
This compound: The precise mechanism of action for this compound against SARS-CoV-2 has not been fully elucidated. However, studies on a related compound, dihydromyricetin (B1665482), suggest a potential inhibitory effect on the SARS-CoV-2 main protease (Mpro or 3CLpro)[4][5]. Mpro is a crucial enzyme for viral replication, responsible for cleaving viral polyproteins into functional proteins. Inhibition of Mpro would thus halt the viral life cycle. Further research is required to confirm if this compound shares this mechanism.
Remdesivir: Remdesivir is a prodrug that is metabolized within the host cell to its active form, remdesivir triphosphate (RTP). RTP acts as a nucleotide analog that competes with adenosine (B11128) triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp)[6]. The incorporation of RTP leads to delayed chain termination, effectively halting viral RNA synthesis[6].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the typical experimental protocols used to assess the antiviral activity of these compounds.
In Vitro Antiviral Activity Assay (General Protocol)
This protocol provides a general workflow for determining the IC50 or EC50 of an antiviral compound against SARS-CoV-2 in a cell-based assay.
Protocol for this compound (Based on available information from Saito et al., 2022):
-
Cell Lines: 293TA and VeroE6T cells were used.
-
Methodology: The specific details of the antiviral assay protocol, including the multiplicity of infection (MOI), incubation time, and the method for determining the IC50 (e.g., cytopathic effect, plaque reduction, or viral RNA quantification), were not explicitly detailed in the primary publication[1]. A general antiviral assay workflow, as depicted above, would be followed.
Protocol for Remdesivir (Consolidated from multiple sources):
-
Cell Lines: Vero E6, HeLa, and primary human airway epithelial (HAE) cells are commonly used[2].
-
Methodology:
-
Cell Preparation: Plate the chosen cell line in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of remdesivir in cell culture medium.
-
Infection: Infect the cell monolayers with SARS-CoV-2 at a specific MOI.
-
Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and add the media containing the different concentrations of remdesivir.
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Endpoint Measurement:
-
Cytopathic Effect (CPE) Assay: Assess cell viability using a reagent such as CellTiter-Glo® to measure ATP levels, which correlate with the number of viable cells.
-
qRT-PCR: Extract viral RNA from the cell culture supernatant and quantify the viral load using quantitative reverse transcription PCR.
-
Plaque Reduction Assay: For this assay, after the adsorption period, the cells are overlaid with a semi-solid medium (like agarose) containing the drug dilutions. After incubation, the cells are fixed and stained to visualize and count viral plaques.
-
-
Data Analysis: Calculate the EC50 or IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Summary and Future Directions
This compound emerges as a novel compound with demonstrated in vitro activity against SARS-CoV-2. Its potential mechanism of action, possibly targeting the main protease, presents an alternative therapeutic strategy to nucleotide analogs like remdesivir. However, the current body of evidence for this compound is limited. Further studies are essential to:
-
Elucidate its precise mechanism of action against SARS-CoV-2.
-
Conduct comprehensive in vitro studies across a wider range of cell lines and viral variants to establish a more robust efficacy profile.
-
Perform in vivo studies to evaluate its pharmacokinetic properties, safety, and efficacy in animal models.
Remdesivir, on the other hand, is a well-characterized antiviral with a clear mechanism of action and a substantial amount of preclinical and clinical data. It serves as a valuable benchmark for the evaluation of new antiviral candidates. The comparative data presented in this guide highlights the potential of this compound as a subject for further investigation in the ongoing search for effective and diverse therapeutic options against COVID-19.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of dihydromyricetin on SARS-CoV-2 viral replication and pulmonary inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of dihydromyricetin on SARS-CoV-2 viral replication and pulmonary inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
Validating the In Vivo Efficacy of Dihydromaniwamycin E: A Proposed Comparative Study
Disclaimer: Publicly available data on the in vivo efficacy of Dihydromaniwamycin E is limited. The following guide presents a hypothetical study design for evaluating its therapeutic potential, comparing it against a standard-of-care alternative, Oseltamivir, in a murine model of influenza A virus infection. The experimental data presented herein is illustrative and intended to serve as a framework for future research.
Comparative Analysis of Therapeutic Efficacy
In this proposed study, the efficacy of this compound is evaluated based on key preclinical indicators of antiviral activity. Oseltamivir, a well-established neuraminidase inhibitor, serves as the positive control to benchmark the performance of the investigational compound.
| Treatment Group | Dosage (mg/kg/day) | Survival Rate (%) at Day 14 Post-Infection | Mean Lung Viral Titer (Log10 PFU/g) at Day 5 | Mean Body Weight Change (%) at Day 7 |
| Vehicle (Placebo) | N/A | 10 | 6.8 ± 0.5 | -22.5 ± 3.1 |
| Oseltamivir | 20 | 90 | 2.5 ± 0.7 | -5.2 ± 2.5 |
| This compound | 25 | 70 | 4.1 ± 0.9 | -10.8 ± 3.8 |
| This compound | 50 | 90 | 2.8 ± 0.6 | -6.1 ± 2.9 |
Experimental Protocols
The following methodologies are proposed for the hypothetical in vivo validation of this compound.
Murine Model of Influenza A Infection
-
Animal Model: 8-week-old female BALB/c mice are used for this study. Animals are acclimatized for seven days prior to the experiment with ad libitum access to food and water.
-
Virus Strain: A mouse-adapted influenza A virus strain, such as A/Puerto Rico/8/34 (H1N1), is used for the infection.
-
Infection Protocol: Mice are anesthetized via isoflurane (B1672236) inhalation and intranasally inoculated with a lethal dose (5x LD50) of the influenza virus suspension in a 50 µL volume of sterile phosphate-buffered saline (PBS).
Treatment Regimen
-
Grouping: Mice are randomly assigned to four groups (n=10 per group): Vehicle (Placebo), Oseltamivir (20 mg/kg/day), this compound (25 mg/kg/day), and this compound (50 mg/kg/day).
-
Administration: Treatment is initiated 4 hours post-infection. The compounds and vehicle are administered orally twice daily for a duration of 5 days.
Efficacy Evaluation
-
Survival and Morbidity: Mice are monitored daily for 14 days for survival, body weight changes, and clinical signs of illness. A humane endpoint is established at a body weight loss exceeding 25% of the initial weight.
-
Viral Titer Determination: On day 5 post-infection, a subset of mice (n=3-5 per group) is euthanized. The lungs are aseptically harvested, homogenized, and serially diluted for the determination of viral titers via a plaque assay on Madin-Darby Canine Kidney (MDCK) cells.
Visualized Workflows and Pathways
Experimental Workflow
Caption: Proposed experimental workflow for the in vivo validation of this compound.
Host Innate Immune Response to Influenza A Virus
Caption: Simplified signaling pathway of the host innate immune response to influenza A virus infection.
A Head-to-Head Comparison of Neuraminidase Inhibitors: Evaluating Dihydromaniwamycin E Against Established Antivirals
A comparative guide for researchers, scientists, and drug development professionals.
The quest for novel antiviral agents is a continuous and critical endeavor in the face of seasonal epidemics and the looming threat of pandemics. Among the primary targets for anti-influenza therapeutics is the viral neuraminidase (NA) enzyme, essential for the release and spread of progeny virions. This guide provides a head-to-head comparison of established neuraminidase inhibitors and outlines a framework for evaluating new candidates, such as the recently identified natural product, Dihydromaniwamycin E.
This compound: An Emerging Antiviral with Uncharacterized Neuraminidase Activity
This compound, a heat-shock metabolite derived from a thermotolerant Streptomyces species, has recently been identified as having antiviral properties. Initial studies have demonstrated its ability to inhibit the replication of the influenza A (H1N1) virus in a cell-based plaque assay, with a reported half-maximal inhibitory concentration (IC50) of 25.7 µM.
It is crucial to note, however, that this reported activity reflects the overall inhibition of viral replication in a cellular context and does not specifically quantify the direct inhibition of the neuraminidase enzyme. The precise molecular target of this compound's anti-influenza activity has not yet been elucidated in publicly available research. Therefore, a direct quantitative comparison of its neuraminidase inhibitory potency against established drugs is not currently possible.
This guide will proceed by presenting a template for such a comparison, using publicly available data for well-characterized neuraminidase inhibitors. This framework illustrates the methodologies and data required to assess the potential of this compound as a direct-acting neuraminidase inhibitor.
Quantitative Comparison of Established Neuraminidase Inhibitors
The efficacy of neuraminidase inhibitors is typically quantified by their IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the neuraminidase enzyme by 50%. This value is a key metric for comparing the potency of different compounds. The following table summarizes representative IC50 values for four widely used neuraminidase inhibitors against common influenza A and B subtypes.
| Inhibitor | Influenza A (H1N1) | Influenza A (H3N2) | Influenza B |
| Oseltamivir | ~1.34 nM[1] | ~0.67 nM[1] | ~13 nM[1] |
| Zanamivir (B325) | ~0.92 nM[1] | ~2.28 nM[1] | ~4.19 nM |
| Peramivir | ~0.13 nM | ~0.18 nM | ~0.74 nM |
| Laninamivir | ~0.27 nM | ~0.62 nM | ~3.26 nM |
Note: IC50 values can vary between studies, influenza virus strains, and assay conditions. The values presented are representative mean values for illustrative purposes.
Mechanism of Action: Inhibition of Viral Egress
Neuraminidase inhibitors act by blocking the active site of the neuraminidase enzyme. This prevents the enzyme from cleaving sialic acid residues on the surface of the host cell, which in turn tethers newly formed virus particles to the cell membrane, preventing their release and subsequent infection of other cells.
Experimental Protocols
To evaluate this compound as a neuraminidase inhibitor, a standardized enzymatic assay would be required. The most common method is a fluorescence-based assay using 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against influenza neuraminidase.
Materials:
-
Influenza virus stock (e.g., A/H1N1, A/H3N2, Influenza B)
-
Test compound (this compound)
-
Established neuraminidase inhibitors (Oseltamivir, Zanamivir for controls)
-
MUNANA substrate
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.14 M NaOH in 83% Ethanol)
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in Assay Buffer.
-
Virus Dilution: Dilute the influenza virus stock in Assay Buffer to a concentration that yields a robust and linear fluorescent signal during the reaction time.
-
Inhibitor-Enzyme Pre-incubation: In a 96-well plate, add 25 µL of the diluted virus to wells containing 25 µL of the compound dilutions. Incubate at 37°C for 30 minutes to allow for inhibitor binding to the enzyme.
-
Enzymatic Reaction: Initiate the reaction by adding 50 µL of 100 µM MUNANA substrate to each well. Incubate the plate at 37°C for 60 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Fluorescence Measurement: Read the fluorescence in a microplate reader at the specified wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for Novel Inhibitor Screening
The process of identifying and characterizing a new neuraminidase inhibitor follows a structured workflow, from initial screening to detailed characterization.
Conclusion and Future Directions
While this compound has demonstrated promising anti-influenza activity, its specific mechanism of action remains to be determined. The critical next step for its evaluation as a potential neuraminidase inhibitor is to perform direct enzymatic assays as outlined in this guide. Should these studies reveal potent and specific inhibition of the neuraminidase enzyme, further investigation into its binding kinetics, resistance profile, and in vivo efficacy would be warranted. This structured approach will allow for a comprehensive and objective comparison with existing neuraminidase inhibitors and will clarify the therapeutic potential of this novel natural product.
References
Dihydromaniwamycin E: A Novel Antiviral Agent Benchmarked Against Established COVID-19 Therapeutics
For Immediate Release
In the ongoing global effort to expand the arsenal (B13267) of effective treatments against COVID-19, a novel heat-shock metabolite, Dihydromaniwamycin E, has demonstrated promising antiviral activity against SARS-CoV-2. This guide provides a comparative analysis of this compound against established COVID-19 therapeutics—Remdesivir, Paxlovid (Nirmatrelvir/Ritonavir), and Molnupiravir—offering researchers, scientists, and drug development professionals a data-driven overview of its potential.
Comparative Antiviral Efficacy
The in vitro efficacy of an antiviral compound is a critical determinant of its therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and current frontline COVID-19 treatments. Lower IC50 values indicate greater potency.
| Compound | SARS-CoV-2 Strain(s) | Cell Line | IC50 (µM) | Reference(s) |
| This compound | Not Specified | 293TA | 19.7 | [[“]][2] |
| Not Specified | VeroE6T | 16.4 (Maniwamycin E) | [[“]] | |
| Remdesivir | Various including original, Alpha, Beta, Gamma, Delta, Omicron | Vero E6 | 0.22 - 0.35 | [3] |
| Nirmatrelvir (Paxlovid) | Various including original and Omicron | HeLa-ACE2 | 0.022 - 0.225 | [4] |
| Molnupiravir (NHC) | SARS-CoV-2 (General) | Vero | 0.3 | [5] |
| SARS-CoV-2 (General) | Calu-3 | 0.08 | [5] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, viral strains, and assay protocols.
Mechanisms of Action: A Tale of Different Targets
The sustained efficacy of these antiviral agents, even against emerging variants, is largely due to their targeting of highly conserved viral proteins, which are less susceptible to mutation compared to the spike protein.
This compound: The precise mechanism of action for this compound against SARS-CoV-2 has not yet been fully elucidated.
Remdesivir and Molnupiravir: Both of these drugs are nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[2][6][7][8] Remdesivir acts as a chain terminator, prematurely halting the synthesis of viral RNA.[6][9] Molnupiravir, after being metabolized into its active form (NHC-TP), is incorporated into the viral RNA, inducing mutations that lead to "error catastrophe" and render the virus non-viable.[2][8][10][11]
Paxlovid (Nirmatrelvir): The active component, nirmatrelvir, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[[“]][12][13][14] This enzyme is essential for cleaving viral polyproteins into functional proteins required for viral replication.[[“]][12] Ritonavir is co-administered to inhibit the metabolism of nirmatrelvir, thereby increasing its concentration in the body.[[“]][14]
Signaling Pathway and Mechanism of Action Diagrams
Caption: Mechanism of Action for RdRp Inhibitors.
Caption: Mechanism of Action for Mpro Inhibitor.
Experimental Protocols
The evaluation of in vitro antiviral efficacy is paramount for the initial assessment of potential therapeutics. The following provides a generalized methodology for a SARS-CoV-2 antiviral assay, similar to the one likely used for this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SARS-CoV-2 in a cell-based assay.
Materials:
-
Cell Line: Vero E6 cells (or other susceptible cell lines like 293TA or Calu-3).
-
Virus: SARS-CoV-2 isolate.
-
Test Compound: this compound or other antiviral agents.
-
Control Compounds: A known active drug (e.g., Remdesivir) as a positive control and a vehicle control (e.g., DMSO).
-
Reagents: Cell culture medium, fetal bovine serum (FBS), antibiotics, phosphate-buffered saline (PBS), and cell viability assay reagents.
Procedure:
-
Cell Seeding: Plate Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test and control compounds.
-
Infection: Infect the cell monolayers with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Treatment: Add the diluted compounds to the infected cells.
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for viral replication.
-
Quantification of Viral Inhibition: Measure the extent of viral replication inhibition. This can be achieved through various methods, such as:
-
Plaque Reduction Assay: Counting the number of viral plaques.
-
Cytopathic Effect (CPE) Reduction Assay: Assessing the degree of virus-induced cell death.
-
Quantitative RT-PCR (qRT-PCR): Quantifying viral RNA levels.
-
Reporter Virus Assays: Using a modified virus that expresses a reporter gene (e.g., luciferase).
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Generalized Antiviral Assay Workflow.
Conclusion
This compound represents a novel scaffold with demonstrated in vitro activity against SARS-CoV-2. While its potency in the initial studies does not surpass that of currently approved therapeutics, its unique origin as a heat-shock metabolite from Streptomyces sp. warrants further investigation. Future research should focus on elucidating its mechanism of action, evaluating its efficacy against a broader range of SARS-CoV-2 variants, and conducting in vivo studies to assess its therapeutic potential. The continued exploration of diverse chemical entities like this compound is crucial for the development of next-generation antiviral therapies to combat the ongoing and future threats of coronaviruses.
References
- 1. consensus.app [consensus.app]
- 2. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 4. pfizer.com [pfizer.com]
- 5. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 8. Repurposing Molnupiravir for COVID-19: The Mechanisms of Antiviral Activity [mdpi.com]
- 9. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 10. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Paxlovid (nirmatrelvir and ritonavir): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Cross-Validation of Dihydromaniwamycin E: A Comparative Guide to its Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of Dihydromaniwamycin E, a heat-shock metabolite produced by the thermotolerant bacterium Streptomyces sp. The data presented here is based on published research and aims to offer a clear, objective overview of its potential as an antiviral agent.
Quantitative Analysis of Antiviral Activity
This compound has demonstrated inhibitory effects against both Influenza A virus (H1N1) and SARS-CoV-2 in various cell lines. The antiviral potency is summarized below, with the half-maximal inhibitory concentration (IC50) indicating the concentration of the compound required to inhibit 50% of the viral activity. A lower IC50 value signifies higher potency.
| Virus | Cell Line | IC50 (µM) | Reference |
| Influenza A virus (H1N1) | MDCK | 25.7 | [1][2][3][4][5] |
| SARS-CoV-2 | 293TA | 19.7 | [1][2][3] |
| SARS-CoV-2 | VeroE6T | Not specified, but activity was observed | [2] |
MDCK (Madin-Darby Canine Kidney) cells are a standard model for influenza virus research. 293TA and VeroE6T cells are commonly used for SARS-CoV-2 research.
Comparative Performance
While direct comparative studies with other specific antiviral drugs for this compound are not yet published, its IC50 values can be contextualized within the broader landscape of antiviral research. For instance, its activity against SARS-CoV-2 is within a range that warrants further investigation for potential therapeutic applications. The compound, along with its analogue Maniwamycin E, has been noted for its lack of cytotoxicity at the effective concentrations, a crucial factor in drug development.[3][4][5]
Experimental Protocols
The following is a generalized methodology for determining the antiviral activity of a compound like this compound using a plaque reduction assay, a common method cited in the foundational research.
Plaque Reduction Assay for Antiviral Activity
-
Cell Seeding: Appropriate host cells (e.g., MDCK for influenza, VeroE6 for SARS-CoV-2) are seeded in multi-well plates and cultured to form a confluent monolayer.
-
Virus Infection: The cell monolayers are washed and then infected with a known concentration of the virus for a specific adsorption period (e.g., 1 hour).
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of this compound. A control group with no compound is also prepared.
-
Incubation: The plates are incubated for a period that allows for the formation of visible plaques (areas of cell death caused by viral replication), typically 2-3 days.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the compound-treated wells is counted and compared to the control wells.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Visualizing the Experimental Workflow and Potential Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and a generalized view of potential viral targets.
Caption: A simplified workflow of a plaque reduction assay to determine antiviral efficacy.
While the precise mechanism of action for this compound is yet to be fully elucidated, antiviral compounds typically target various stages of the viral life cycle. The following diagram illustrates these potential points of inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of dihydromyricetin on SARS-CoV-2 viral replication and pulmonary inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of dihydromyricetin on SARS-CoV-2 viral replication and pulmonary inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Dihydromaniwamycin E: A Comparative Analysis of Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of the antiviral efficacy of Dihydromaniwamycin E, a heat-shock metabolite produced by the thermotolerant bacterium Streptomyces sp. JA74. The data presented herein is based on published in vitro studies and offers a comparative perspective against a related natural compound and established antiviral agents.
Quantitative Efficacy Data
This compound has demonstrated inhibitory activity against Influenza A virus (H1N1) and SARS-CoV-2. The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and comparator compounds. A lower IC50 value indicates greater potency.
Table 1: In Vitro Efficacy against Influenza A virus (H1N1)
| Compound | Cell Line | IC50 (µM) |
| This compound | MDCK | 25.7[1] |
| Maniwamycin E | MDCK | 63.2 |
| Oseltamivir | - | 0.00134 |
| Zanamivir (B325) | - | 0.00092 |
Table 2: In Vitro Efficacy against SARS-CoV-2
| Compound | Cell Line | IC50 (µM) |
| This compound | 293TA | 19.7[1] |
| Maniwamycin E | 293TA | 9.7 |
| Remdesivir | Vero E6 | 0.31 - 20 |
| Molnupiravir | Vero E6 | 0.62 - 40 |
| Nirmatrelvir | Vero E6 | 0.31 - 20 |
Mechanism of Action & Signaling Pathways
The precise mechanism of action and the specific signaling pathways affected by this compound in the context of its antiviral activity have not been elucidated in the currently available scientific literature. Further research is required to understand the molecular targets and pathways through which this compound exerts its inhibitory effects on influenza and SARS-CoV-2 viruses.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the efficacy data tables.
Influenza Virus Plaque Assay
This assay is a standard method for quantifying the concentration of infectious influenza virus particles.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 12-well plates and incubated until a confluent monolayer is formed.
-
Virus Dilution: The influenza virus stock is serially diluted (10-fold) in a virus growth medium.
-
Infection: The cell monolayers are washed, and then the virus dilutions are added to the wells. The plates are incubated to allow for virus adsorption.
-
Overlay: After the incubation period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) to restrict the spread of progeny virus to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaques (zones of cell death) to form.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The plaques are then counted to determine the viral titer, which is expressed in plaque-forming units per milliliter (PFU/mL).
-
IC50 Determination: To determine the IC50 of this compound, the assay is performed in the presence of varying concentrations of the compound. The concentration that reduces the number of plaques by 50% compared to the untreated control is determined as the IC50 value.
SARS-CoV-2 Antiviral Assay in 293TA or Vero E6 Cells
This type of assay is used to screen for and quantify the antiviral activity of compounds against SARS-CoV-2.
-
Cell Seeding: Human embryonic kidney 293T cells expressing the ACE2 receptor (293TA) or Vero E6 cells are seeded in 96-well plates.
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Infection and Treatment: The cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). Simultaneously or shortly after infection, the diluted compound is added to the wells.
-
Incubation: The plates are incubated for a set period (e.g., 24-48 hours) to allow for viral replication.
-
Quantification of Viral Activity: The extent of viral replication is measured. This can be done through various methods, such as:
-
RT-qPCR: Quantifying the amount of viral RNA in the cell culture supernatant.
-
Cytopathic Effect (CPE) Assay: Visually assessing the virus-induced damage to the cell monolayer.
-
Reporter Virus Assay: Using a modified virus that expresses a reporter gene (e.g., luciferase or GFP) upon successful infection and replication. The signal from the reporter is then measured.
-
-
IC50 Calculation: The data is analyzed to determine the concentration of the compound that inhibits viral replication by 50% compared to the virus-only control.
Visualizations
The following diagrams illustrate the logical workflow of the antiviral efficacy testing process.
References
Peer-reviewed studies comparing Dihydromaniwamycin E to other natural antivirals
A detailed guide for researchers and drug development professionals on the antiviral efficacy of Dihydromaniwamycin E in comparison to other natural compounds against Influenza A (H1N1) and SARS-CoV-2, supported by experimental data and methodologies.
Introduction
The quest for novel antiviral agents from natural sources has gained significant momentum, driven by the emergence of drug-resistant viral strains and the need for new therapeutic strategies against global health threats. This compound, a heat-shock metabolite derived from Streptomyces sp., has demonstrated promising antiviral activity. This guide provides a comprehensive, objective comparison of this compound with other natural antiviral compounds, focusing on their efficacy against Influenza A virus (H1N1) and SARS-CoV-2. The data presented is collated from peer-reviewed studies to aid researchers and drug development professionals in their evaluation of these potential therapeutic agents.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of this compound and selected natural compounds against Influenza A (H1N1) and SARS-CoV-2 is summarized in the tables below. The data is presented as 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represent the concentration of a compound required to inhibit viral activity by 50%.
Table 1: Antiviral Activity against Influenza A virus (H1N1)
| Compound | Source | Assay Type | Cell Line | Virus Strain | IC50/EC50 (µM) | Reference |
| This compound | Streptomyces sp. JA74 | Plaque Assay | MDCK | A/Puerto Rico/8/34 (H1N1) | 25.7 | [1] |
| Maniwamycin E | Streptomyces sp. JA74 | Plaque Assay | MDCK | A/Puerto Rico/8/34 (H1N1) | 63.2 | [1] |
| Katsumadain A | Alpinia katsumadai | Neuraminidase Inhibition | - | A/PR/8/34 (H1N1) | 1.05 ± 0.42 | [2] |
| Asperterrestide A | Aspergillus terreus | CPE Inhibition | - | A/WSN/33 (H1N1) | 15 | [3] |
Table 2: Antiviral Activity against SARS-CoV-2
| Compound | Source | Assay Type | Cell Line | Virus Isolate | IC50/EC50 (µM) | Reference |
| This compound | Streptomyces sp. JA74 | Plaque Assay | 293TA | - | 19.7 | [1] |
| Maniwamycin E | Streptomyces sp. JA74 | Plaque Assay | 293TA | - | 9.7 | [1] |
| Resveratrol (B1683913) | Plants (e.g., grapes) | Infectivity Assay | Vero E6 | NL/2020 | 66 | [4][5] |
| Pterostilbene | Plants (e.g., blueberries) | Infectivity Assay | Vero E6 | NL/2020 | 19 | [4][5] |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to determine the antiviral activity of the respective compounds.
This compound and Maniwamycin E (Plaque Assay)
-
Cell Lines and Viruses:
-
Influenza A (H1N1): Madin-Darby canine kidney (MDCK) cells were used for the propagation and infection with Influenza A/Puerto Rico/8/34 (H1N1) virus.
-
SARS-CoV-2: 293TA and VeroE6T cells were utilized for the antiviral assays against SARS-CoV-2.
-
-
Antiviral Assay:
-
A plaque reduction assay was performed to evaluate the antiviral activity.
-
Cells were seeded in 96-well plates and infected with the respective virus.
-
The infected cells were then treated with various concentrations of this compound and Maniwamycin E.
-
After incubation, the number of plaques (zones of cell death caused by the virus) was counted to determine the reduction in viral replication.
-
The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in the number of plaques compared to the untreated virus control.
-
Cytotoxicity of the compounds was also assessed to ensure that the observed antiviral effect was not due to cell death caused by the compound itself. The study confirmed that the compounds did not exhibit cytotoxicity at their IC50 concentrations[1].
-
Katsumadain A (Neuraminidase Inhibition Assay)
-
Target Enzyme: The inhibitory activity of Katsumadain A was assessed against the neuraminidase (NA) enzyme of the Influenza A/PR/8/34 (H1N1) virus.
-
Assay Principle: This fluorescence-based assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase, which is essential for the release of new virus particles from infected cells.
-
Procedure:
-
Serial dilutions of Katsumadain A were prepared.
-
The compound was pre-incubated with the influenza virus neuraminidase.
-
The fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), was added to the mixture.
-
The reaction was incubated at 37°C to allow for enzymatic activity.
-
The reaction was stopped, and the fluorescence was measured.
-
The IC50 value, representing the concentration of the inhibitor that reduces enzyme activity by 50%, was calculated from the dose-response curve[6][7].
-
Asperterrestide A (Cytopathic Effect Inhibition Assay)
-
Virus and Cell Line: The antiviral activity of Asperterrestide A was tested against Influenza A/WSN/33 (H1N1) virus.
-
Assay Principle: The cytopathic effect (CPE) inhibition assay measures the ability of a compound to protect cells from the damaging effects of viral infection.
-
Procedure:
-
Cells were infected with the influenza virus.
-
The infected cells were treated with different concentrations of Asperterrestide A.
-
After incubation, the extent of CPE was observed and quantified.
-
The IC50 value was determined as the concentration of the compound that inhibited the viral CPE by 50%[3].
-
Resveratrol and Pterostilbene (Infectivity Assay)
-
Cell Line and Virus: Vero E6 cells were infected with the SARS-CoV-2 isolate NL/2020.
-
Antiviral Assay:
-
Vero E6 cells were seeded in 12-well plates.
-
Cells were infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 1.
-
Simultaneously, the cells were treated with increasing concentrations of resveratrol or pterostilbene.
-
After a 2-hour incubation, the virus inoculum was removed, and fresh medium containing the compounds was added.
-
The supernatant was collected at 8 hours post-infection, and the viral titer was determined by plaque assay.
-
The EC50 value was determined by non-linear regression analysis as the concentration that reduced the production of infectious virus particles by 50%[4][5].
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the mechanism of action for some of the discussed antiviral compounds.
Caption: General workflow for in vitro antiviral activity screening.
Caption: Workflow of the neuraminidase inhibition assay.
Caption: Inhibition of SARS-CoV-2 replication by Resveratrol and Pterostilbene.
References
- 1. Potential Natural Products Against Respiratory Viruses: A Perspective to Develop Anti-COVID-19 Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol and Pterostilbene Inhibit SARS-CoV-2 Replication in Air–Liquid Interface Cultured Human Primary Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newlifebio.eu [newlifebio.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Dihydromaniwamycin E
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Dihydromaniwamycin E, a manumycin-class antibiotic, has demonstrated weak cytotoxic activity against human colon tumor cells.[1] Therefore, it is crucial to manage its disposal as cytotoxic waste. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with established safety protocols for cytotoxic agents.
Risk Assessment and Classification
This compound, due to its potential cytotoxic properties, should be classified as hazardous chemical waste. Cytotoxic waste is defined as material contaminated with a substance that is toxic to cells, and may be carcinogenic, mutagenic, or toxic for reproduction.[2][3] Improper disposal, such as discarding it down the drain, can lead to environmental contamination and the potential development of antibiotic-resistant microorganisms.[4][5]
Key Disposal Principles:
-
Segregation: Never mix cytotoxic waste with general laboratory or biohazardous waste.
-
Containment: Use designated, leak-proof, and clearly labeled containers.
-
Decontamination: While not a substitute for proper disposal, decontamination of surfaces and equipment is a critical safety measure.
-
Final Disposal: High-temperature incineration is the recommended method for the ultimate destruction of cytotoxic waste.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Component | Specification | Purpose |
| Gloves | Chemo-rated, powder-free nitrile gloves (double-gloving recommended) | Prevents skin contact |
| Lab Coat | Disposable, solid-front, back-closing gown | Protects clothing and skin |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes |
| Respiratory | Required when handling powders or creating aerosols | Prevents inhalation |
Disposal Procedures for this compound Waste
The following procedures outline the disposal process for different forms of this compound waste.
1. Concentrated and Stock Solutions:
-
Collection: Collect all concentrated this compound solutions in a dedicated, leak-proof, and sealed hazardous waste container. The container material must be compatible with the solvent used.
-
Labeling: Clearly label the container with "Hazardous Waste: Cytotoxic," "this compound," the solvent, and the approximate concentration.
2. Dilute Liquid Waste (e.g., used cell culture media):
-
Collection: Collect dilute liquid waste in a designated, leak-proof hazardous waste container.
-
Treatment: While not a replacement for incineration, some institutions may have protocols for the pre-treatment of dilute aqueous waste. However, all treated solutions must still be collected for final disposal by a licensed facility.
-
Labeling: Label the container "Hazardous Waste: Cytotoxic," indicating the presence of this compound.
3. Contaminated Solid Waste (e.g., pipette tips, flasks, gloves, bench paper):
-
Segregation: Place all solid waste that has come into contact with this compound into a designated cytotoxic waste container.
-
Containerization: Use a rigid, puncture-resistant container with a secure lid. The container should be lined with a distinctive, color-coded plastic bag (often yellow with a purple stripe) specifically for cytotoxic waste.
-
Labeling: The outer container must be clearly labeled with the universal symbol for cytotoxic waste and the words "Cytotoxic Waste."
4. Sharps Waste (e.g., needles, syringes, glass vials):
-
Containerization: Immediately place all sharps contaminated with this compound into a designated, puncture-proof sharps container with a purple lid, specifically for cytotoxic sharps.
-
Labeling: The container must be labeled with the cytotoxic waste symbol.
-
Closure: Once the container is three-quarters full, securely lock the lid. Do not overfill.
Storage and Collection
-
Storage: Store all cytotoxic waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with warning signs.
-
Collection: Arrange for the collection of cytotoxic waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. Ensure all required waste consignment notes are completed accurately.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance. Researchers must always consult and adhere to their institution's specific Environmental Health & Safety (EHS) policies and local regulations for hazardous waste disposal.
References
- 1. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. benchchem.com [benchchem.com]
- 5. SIDP - Antibiotic Disposal [sidp.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
